Endothelin 2 (human)
Description
Historical Context and Evolution of Endothelin Family Research
The journey into understanding the endothelin system began in the 1980s with the recognition that vascular endothelial cells produce substances that regulate vascular tone. oup.comresearchgate.net The initial focus was on endothelium-derived relaxing factors, but evidence soon emerged for the existence of potent vasoconstricting factors as well. cdnsciencepub.comnih.gov This line of inquiry culminated in 1988 when Yanagisawa and his team successfully isolated and characterized a powerful vasoconstrictor peptide from the culture supernatant of porcine aortic endothelial cells, which they named endothelin. oup.comnih.govwikipedia.org This peptide was later designated as Endothelin-1 (B181129) (ET-1). oup.comnih.gov
The discovery of ET-1, the most potent vasoconstrictor known at the time, sparked a surge in research interest. oup.comcdnsciencepub.com Within a year, further investigation into the human genome revealed the existence of two other related but distinct genes, leading to the identification of Endothelin-2 (ET-2) and Endothelin-3 (ET-3). nih.govpnas.org This established the endothelin family as a trio of structurally and pharmacologically distinct isopeptides. pnas.org The rapid advancements continued with the cloning of the endothelin receptors within four years of the initial discovery of ET-1, paving the way for the development of receptor antagonists and a deeper understanding of the physiological and pathophysiological roles of the endothelin system. cdnsciencepub.comendothelins.com Over the past three decades, research has expanded to explore the involvement of endothelins in a wide range of biological processes beyond vasoconstriction, including development, cell proliferation, and their implications in various diseases. elsevierpure.comahajournals.org
Endothelin Family Classification and Isoform Relationships (ET-1, ET-2, ET-3)
The endothelin family in mammals consists of three distinct 21-amino acid peptides: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3). pharmaceutical-networking.comguidetopharmacology.org Each isoform is encoded by a separate gene located on different chromosomes in the human genome: the gene for ET-1 is on chromosome 6, ET-2 on chromosome 1, and ET-3 on chromosome 20. wikipedia.orgnih.gov These peptides mediate their effects by binding to at least two distinct G protein-coupled receptors, the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor. wikipedia.orgwikipedia.org
The relationship between the isoforms is defined by their structural homology and their differential affinities for the ETA and ETB receptors. nih.govnih.gov ET-1 and ET-2 exhibit high affinity for both ETA and ETB receptors, with a slightly higher selectivity for the ETA receptor. nih.govahajournals.orgnih.gov In contrast, ET-3 has a lower affinity for the ETA receptor and binds to the ETB receptor with an affinity similar to that of ET-1 and ET-2. nih.govnih.govahajournals.org This differential receptor binding affinity is a key determinant of the varied physiological functions of the endothelin isoforms.
The three endothelin isoforms share a high degree of structural similarity. All are 21-amino acid peptides characterized by two intramolecular disulfide bridges, which are crucial for their biological activity. cdnsciencepub.compnas.orgpharmaceutical-networking.com These disulfide bonds are formed between cysteine residues at positions 1 and 15, and 3 and 11, creating a unique conical structure. pnas.orgpharmaceutical-networking.com The positions of these four cysteine residues are perfectly conserved across all three isoforms. pnas.org
Despite these similarities, the isoforms differ in their specific amino acid sequences. cdnsciencepub.compharmaceutical-networking.com ET-2 differs from ET-1 by only two amino acids, with a tryptophan at position 6 and a leucine (B10760876) at position 7, instead of a leucine and a methionine, respectively. wikipedia.orgpnas.org ET-3 shows greater variation, differing from ET-1 by six amino acids. cdnsciencepub.compharmaceutical-networking.com
| Position | Endothelin-1 (ET-1) | Endothelin-2 (ET-2) | Endothelin-3 (ET-3) |
|---|---|---|---|
| 1 | Cys | Cys | Cys |
| 2 | Ser | Ser | Thr |
| 3 | Cys | Cys | Cys |
| 4 | Ser | Ser | Phe |
| 5 | Ser | Ser | Thr |
| 6 | Leu | Trp | Tyr |
| 7 | Met | Leu | Lys |
| 8 | Asp | Asp | Asp |
| 9 | Lys | Lys | Lys |
| 10 | Glu | Glu | Glu |
| 11 | Cys | Cys | Cys |
| 12 | Val | Val | Val |
| 13 | Tyr | Tyr | Tyr |
| 14 | Phe | Phe | Tyr |
| 15 | Cys | Cys | Cys |
| 16 | His | His | His |
| 17 | Leu | Leu | Leu |
| 18 | Asp | Asp | Asp |
| 19 | Ile | Ile | Ile |
| 20 | Ile | Ile | Ile |
| 21 | Trp | Trp | Trp |
A primary functional commonality among all endothelin isoforms is their potent vasoconstrictor activity. clevelandclinic.orgnih.gov This effect is predominantly mediated through the ETA receptor on vascular smooth muscle cells. nih.gov Beyond vasoconstriction, the endothelin family is involved in a wide array of physiological processes, including cell proliferation, inflammation, and nociception. wikipedia.orgwikipedia.org
While ET-1 is the most extensively studied and is considered the predominant isoform in the cardiovascular system, ET-2 has been shown to have distinct and important roles. nih.govwikipedia.org Although less abundant than ET-1, ET-2 is a potent vasoconstrictor, comparable in potency to ET-1. nih.govwikipedia.org A significant and well-established distinct role for ET-2 is in female reproductive physiology, specifically in ovulation. clevelandclinic.orgnih.gov Studies have demonstrated that ET-2 plays a crucial role in follicular rupture. wikipedia.orgnih.gov Emerging research also suggests potential pathophysiological roles for ET-2 in conditions such as heart failure, certain cancers, and immunological responses. nih.govwikipedia.orgwikipedia.org The distinct expression patterns of ET-2, primarily in the kidneys, intestines, placenta, and uterus, further point towards its specialized functions in these tissues. wikipedia.orgclevelandclinic.org The unique phenotype of ET-2 knockout mice, which exhibit growth retardation and early mortality, underscores that its functions are not simply redundant with those of ET-1. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFJHYIHIKEBTQ-IYRKOGFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H160N26O32S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122879-69-0 | |
| Record name | Endothelin 2 human | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Biology and Gene Expression of Endothelin 2 Human
EDN2 Gene: Genomic Organization and Chromosomal Location
The human gene encoding Endothelin 2 is designated as EDN2. This gene is located on chromosome 1 of the human genome wikipedia.orgnih.govuniprot.org. More specifically, its genomic coordinates place it within band 1p34.2 wikipedia.orgnih.gov. The EDN2 gene spans approximately 41,478,775 to 41,484,683 base pairs on chromosome 1, based on the GRCh38.p14 assembly nih.gov. Structurally, the EDN2 gene comprises six exons nih.gov.
EDN2 Gene Transcription and Preproendothelin-2 Synthesis
The EDN2 gene is transcribed to produce messenger RNA (mRNA), which serves as the template for the synthesis of the Endothelin 2 (ET-2) protein wikipedia.orgnih.gov. The initial product of EDN2 gene transcription is preproendothelin-2 nih.gov. This precursor molecule undergoes post-translational modifications, including the removal of its signal sequence to form proendothelin. Subsequently, proendothelin is cleaved by the enzyme furin, yielding the 37 amino acid peptide known as Big ET-2 nih.gov. The mature, biologically active form of ET-2 is then released and functions as a ligand for endothelin receptors, initiating downstream intracellular signaling cascades nih.gov.
Regulation of EDN2 Gene Expression
The expression of the EDN2 gene is subject to intricate regulatory control, influenced by a variety of signaling pathways and cellular conditions.
The transcriptional regulation of EDN2 is modulated by several key factors, including Luteinizing Hormone (LH), progesterone (B1679170) receptor (PGR) signaling, and cellular oxygen levels (hypoxia) oup.comnih.govnih.gov. Research indicates that LH surge and hypoxic conditions are significant inducers of EDN2 transcription oup.comnih.gov. The promoter region of the EDN2 gene contains hypoxia response elements (HREs), and their deletion leads to a substantial decrease in promoter activity, underscoring the critical role of hypoxia-responsive elements in EDN2 gene regulation nih.gov. Furthermore, PGR activity, which is activated by the LH surge, contributes to EDN2 expression, often indirectly by transactivating intermediary genes like PPARγ nih.govresearchgate.netoup.com. While LH directly stimulates EDN2 mRNA, the role of progesterone alone or in combination with LH can vary oup.com.
Hypoxia-inducible factor 1 alpha (HIF1A) is a crucial transcription factor that potently induces EDN2 gene expression bioone.orgbioscientifica.comresearchgate.netresearchgate.netresearchgate.netcdnsciencepub.comresearchgate.net. EDN2 is recognized as a hypoxia-dependent gene, with its expression levels being significantly influenced by cellular oxygen availability bioone.orgresearchgate.net. Studies have shown that exposure to hypoxia or hypoxia-mimicking agents, such as Cobalt(II) chloride (CoCl2), leads to a dose-dependent increase in HIF1A protein levels, which subsequently elevates EDN2 mRNA expression in various granulosa cell models bioscientifica.comresearchgate.net. Experimental evidence, including the use of siRNA to knock down HIF1A, has confirmed that HIF1A is essential for mediating the hypoxic induction of EDN2 bioscientifica.comresearchgate.netbioscientifica.com. For instance, CoCl2 treatment elevated HIF1A protein in a dose-dependent manner, correlating with increased EDN2 mRNA bioscientifica.com. Similarly, hydrogen peroxide (H2O2) has been shown to increase both HIF1A protein and EDN2 expression bioscientifica.com. The synergistic effect of LH and hypoxia, or LH and forskolin (B1673556) (a cAMP-elevating agent), on augmenting HIF1A protein levels further enhances EDN2 expression bioscientifica.comresearchgate.net.
Sirtuin-1 (SIRT1) functions as a significant negative regulator of EDN2 gene expression, particularly in human granulosa-lutein cells (hGLCs) bioone.orgnih.govresearchgate.netoup.comhuji.ac.ilresearchgate.net. SIRT1 exerts its inhibitory effect on EDN2 transcription through two primary mechanisms: reduction of HIF1A protein levels and its transcriptional activity, and induction of repressive epigenetic modifications at the EDN2 promoter via histone H3 deacetylation bioone.orgresearchgate.netoup.com. Activation of SIRT1 by compounds such as resveratrol, SRT2104, and metformin (B114582) has been demonstrated to significantly inhibit EDN2 expression bioone.orgnih.govresearchgate.netoup.com. For example, treatment with SRT2104 resulted in a dose-dependent reduction of EDN2 expression, with inhibitions of 30% and 50% observed at concentrations of 25 μmol/L and 50 μmol/L, respectively bioone.org. Conversely, the silencing of SIRT1 using siRNA leads to a marked increase in EDN2 levels, reinforcing its role as an inhibitor bioone.orgnih.govresearchgate.netoup.com.
The Luteinizing Hormone (LH) surge plays a pivotal role in triggering EDN2 expression, especially in the context of ovulation and corpus luteum (CL) formation oup.comnih.govnih.govresearchgate.netmdpi.com. In vitro studies have shown that LH stimulation significantly increases EDN2 mRNA levels in granulosa cells (GCs) oup.comresearchgate.net. For instance, incubation of bovine GCs with bovine LH (10 ng/ml) for 42 hours resulted in a significant stimulation of EDN2 mRNA levels oup.com. Progesterone receptor (PGR) signaling, which is activated by the LH surge, is also implicated in the regulation of EDN2 nih.govnih.govnih.govresearchgate.netoup.com. PGR activation can lead to the transactivation of genes such as peroxisome proliferator-activated receptor gamma (PPARγ), which in turn can transactivate genes including EDN2 nih.govresearchgate.net. While LH directly stimulates EDN2 mRNA, the effect of progesterone alone or in combination with LH on EDN2 mRNA levels has not always been significant oup.com. Nevertheless, PGR activity is considered essential for the ovulatory induction of EDN2 nih.govresearchgate.netoup.com. Hypoxia, which often accompanies LH signaling during the periovulatory period, further potentiates EDN2 expression oup.comnih.govresearchgate.netcdnsciencepub.com.
Data Tables
Table 1: Effect of SIRT1 Activators on EDN2 Expression in Human Granulosa-Lutein Cells (hGLCs)
| Treatment | Concentration | Inhibition of EDN2 | Reference |
| SRT2104 | 25 μmol/L | 30% | bioone.org |
| SRT2104 | 50 μmol/L | 50% | bioone.org |
| Resveratrol | 50 μmol/L | 36% | bioone.org |
| Metformin | 1000 μmol/L | 32% | bioone.org |
Table 2: Effect of LH and Hypoxia-Mimicking Agents on EDN2 Expression
| Treatment Condition | Cell Type | Observed Effect | Reference |
| bLH (10 ng/ml) for 42h | Bovine GC | Significantly stimulated EDN2 mRNA levels | oup.com |
| bLH (100 ng/ml) for 42h | Bovine GC | Significantly stimulated EDN2 mRNA levels | oup.com |
| CoCl2 (hypoxia mimetic) | Bovine GC | Elevated EDN2 in a dose-dependent manner | oup.com |
| CoCl2 (hypoxia mimetic) | Human SVOG | Augmented EDN2 mRNA levels after 6 and 24 h | oup.com |
| CoCl2 (hypoxia mimetic) | Human thGC | Elevated HIF1A protein levels, leading to higher EDN2 | bioscientifica.com |
| H2O2 (20 μM) | Human thGC | Elevated HIF1A protein and EDN2 expression | bioscientifica.com |
| H2O2 (50 μM) | Human thGC | Elevated HIF1A protein and EDN2 expression | bioscientifica.com |
| LH + CoCl2 | Human thGC | Synergistically augmented HIF1A protein, increasing EDN2 | bioscientifica.com |
| LH + CoCl2 | Bovine GC | Synergistically augmented HIF1A protein, increasing EDN2 | bioscientifica.com |
Compound List
Endothelin 2 (ET-2)
Preproendothelin-2
Big ET-2
Hypoxia-Inducible Factor 1 Alpha (HIF1A)
Sirtuin-1 (SIRT1)
Resveratrol
SRT2104
Metformin
Luteinizing Hormone (LH)
Progesterone Receptor (PGR)
Progesterone (P4)
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
Cobalt(II) chloride (CoCl2)
Hydrogen Peroxide (H2O2)
Furin
Luteinizing Hormone (LH)
Human Chorionic Gonadotropin (hCG)
Forskolin
MicroRNA-210 (miR-210)
Glycerol-3-phosphate dehydrogenase 1-like (GPD1L)
Biosynthesis and Metabolism of Endothelin 2 Human
Proteolytic Processing Pathways of Endothelin 2
The generation of mature, biologically active ET-2 from its precursor involves a series of proteolytic cleavages.
Conversion of Preproendothelin-2 to Big Endothelin-2 by Furin
The process begins with the transcription of the EDN2 gene, leading to the synthesis of preproendothelin-2 (preproET-2). This precursor peptide undergoes signal peptide cleavage, yielding proendothelin-2 (proET-2). Subsequently, proET-2 is processed by the prohormone convertase furin, a serine protease. Furin cleaves proET-2 at specific dibasic amino acid sites, resulting in the formation of big endothelin-2 (big ET-2), an inactive intermediate peptide of approximately 37-41 amino acids nih.govcdnsciencepub.combiologists.combiologists.comahajournals.org. Furin is a key enzyme in the constitutive secretory pathway and is known to process various prohormones and proproteins pnas.orgnih.gov.
Conversion of Big Endothelin-2 to Mature Endothelin 2 by Endothelin Converting Enzymes (ECEs)
Big ET-2 is then converted into the mature, biologically active 21-amino acid peptide, ET-2, through a second proteolytic cleavage. This critical step is primarily mediated by endothelin-converting enzymes (ECEs) biologists.comahajournals.orgahajournals.orgechelon-inc.com.
Two main isoforms of ECE have been identified: ECE-1 and ECE-2. Both are membrane-bound metalloproteases belonging to the neprilysin superfamily biologists.comahajournals.orguniprot.orgcdnsciencepub.comnih.govnih.gov. ECE-1 is generally considered to have a neutral pH optimum (around pH 6.8) and is primarily located on the cell surface and in intracellular vesicles nih.govnih.govahajournals.org. ECE-2, on the other hand, has an acidic pH optimum (around pH 5.5-5.6) and is also found in intracellular compartments, potentially in secretory vesicles uniprot.orgnih.govnih.govahajournals.orgwikigenes.org.
While both ECE-1 and ECE-2 can convert big ET-1 to mature ET-1 efficiently in vitro, their efficiency in processing big ET-2 and big ET-3 can differ biologists.comnih.govnih.gov. Studies suggest that ECE-1 and ECE-2 are involved in the processing of big ET-2, although the precise efficiency and specific roles of each isoform in ET-2 processing in vivo are still areas of active research nih.govnih.gov. In some contexts, ECE-2 has been implicated in processing neuropeptides within the endocytic compartment nih.gov.
Beyond the ECEs, other proteases can also contribute to the conversion of big ET-2 to mature ET-2. Chymase, a serine protease found in mast cells, has been shown to cleave big ET-2 at the Tyr31-Gly32 bond, producing endothelin-2-(1-31). This truncated form can induce contractile responses and may be further processed to mature ET-2 ahajournals.orgnih.govresearchgate.netaai.orgahajournals.org. Notably, chymase inhibitors have shown a particular efficiency in blocking big ET-2 conversion in primates researchgate.netcore.ac.uk.
Additionally, non-ECE metallopeptidases may also play a role in the final processing step of endothelin peptides, as evidenced by the presence of mature endothelin peptides in mice lacking both ECE-1 and ECE-2 cdnsciencepub.com. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are involved in extracellular matrix remodeling and have been implicated in ovulation, a process where ET-2 plays a key role nih.govmdpi.com. However, their direct role in ET-2 processing is less defined compared to ECEs and chymase.
Summary of Proteolytic Processing Pathways
| Precursor Peptide | Primary Processing Enzyme | Intermediate Product | Secondary Processing Enzyme(s) | Mature Peptide |
| Preproendothelin-2 | Furin | Big Endothelin-2 | ECE-1, ECE-2, Chymase | Endothelin-2 |
| Big Endothelin-2 | ECE-1, ECE-2 | - | Chymase (to ET-2 (1-31)) | Endothelin-2 |
| Big Endothelin-2 | Chymase | Endothelin-2-(1-31) | Uncharacterized mechanism | Endothelin-2 |
Endothelin 2 Degradation and Clearance Mechanisms
Once released and exerting its effects, ET-2, like other endothelin peptides, is subject to degradation and clearance mechanisms to regulate its biological activity and prevent prolonged signaling.
A primary mechanism for the clearance of endothelin peptides involves their interaction with endothelin receptors (ETA and ETB) on target cells. Following ligand binding, the endothelin-receptor complex undergoes internalization via endocytosis, a process that can occur through various pathways, including clathrin-mediated endocytosis mdpi.comnih.govspringermedizin.decdnsciencepub.comoup.com.
Once internalized, the receptor-ligand complex is trafficked through the endosomal-lysosomal pathway mdpi.comnih.govspringermedizin.dethermofisher.com. Within the endosomes and lysosomes, the internalized peptides, including ET-2, are typically degraded by lysosomal proteases nih.govthermofisher.com. While some receptors, such as ETA, may be recycled back to the cell surface after ligand dissociation, others, particularly liganded ETB receptors, are often targeted for lysosomal degradation cdnsciencepub.comnih.gov. This process effectively removes the peptide from circulation and terminates its signaling.
Additionally, extracellular enzymes like neutral endopeptidase (NEP) have been implicated in the degradation of endothelin peptides through direct cleavage portlandpress.com. However, the specific contribution of NEP to ET-2 degradation compared to ET-1 requires further investigation.
Role of Extracellular Neutral Endopeptidase (NEP)
Neutral Endopeptidase (NEP) is a zinc-dependent metalloprotease located on the extracellular surface of various cell types, including endothelial cells nih.govahajournals.orgpnas.org. Its physiological role involves the degradation of a wide array of bioactive peptides, thereby modulating their local concentrations and biological effects nih.govahajournals.orgpnas.org.
NEP has been shown to degrade endothelin peptides in vitro, playing a significant role in their inactivation nih.govnih.gov. Studies investigating the impact of NEP inhibition have provided crucial insights into its metabolic function concerning endothelins. For instance, in animal models, inhibition of NEP activity by compounds like SQ29,072 led to a substantial increase in the urinary excretion of endothelin, nearly 14-fold, and a significant rise in plasma endothelin concentrations nih.gov. Chromatographic analysis further revealed that in the presence of NEP inhibitors, intact endothelin constituted a much larger proportion of the radioactivity recovered in urine, indicating that NEP is a key enzyme responsible for breaking down circulating endothelin into inactive metabolites nih.gov.
It is important to distinguish NEP's role from that of Endothelin-Converting Enzymes (ECEs). While ECEs are responsible for the conversion of Big ET-2 to mature ET-2, NEP acts on the mature peptide to degrade it nih.gov. NEP does not function as an endothelin-converting enzyme nih.gov. The capacity of NEP to degrade various vasoactive peptides, including endothelin, positions it as a critical regulator of peptide signaling and vascular tone ahajournals.org.
Table 2: Impact of NEP Inhibition on Endothelin Metabolism in Rats
| Inhibitor | Dose (mg/kg) | Observed Effect on Urinary Endothelin Excretion | Observed Effect on Plasma Endothelin Concentration | Reference |
| SQ29,072 | 30 | ~14-fold increase | 37-43% increase | nih.gov |
| SQ29,072 | 60 | ~14-fold increase | 37-43% increase | nih.gov |
| SQ28,063 | Not specified | Increased excretion of labeled endothelin | Increased accumulation of labeled endothelin in kidney and lung | nih.gov |
Endothelin Receptor Pharmacology and Signaling of Endothelin 2 Human
Endothelin Receptor Subtypes: Endothelin A Receptor (ETAR) and Endothelin B Receptor (ETBR)
The endothelin system includes two distinct G protein-coupled receptors (GPCRs), designated as the Endothelin A Receptor (ETAR) and the Endothelin B Receptor (ETBR). nih.govnih.gov These receptors, which are products of different genes, share approximately 60% sequence similarity and are responsible for mediating the diverse effects of the endothelin peptides, including Endothelin 2. nih.govguidetopharmacology.org While both are activated by endothelins, they exhibit different ligand binding profiles, are distributed differently throughout the body's tissues, and can initiate distinct intracellular signaling pathways. jneurosci.orgcdnsciencepub.com
The two endothelin receptor subtypes display differential binding affinities for the three endothelin isoforms (ET-1, ET-2, and ET-3). The Endothelin A Receptor (ETAR) binds Endothelin 2 with high affinity, similar to its affinity for Endothelin 1. nih.govbiorxiv.org However, ETAR shows a significantly lower affinity—by about two orders of magnitude—for Endothelin 3. nih.govcdnsciencepub.com
In contrast, the Endothelin B Receptor (ETBR) is non-selective and binds all three endothelin peptides, including Endothelin 2, with equally high affinity. nih.govjneurosci.orgcdnsciencepub.com This non-selectivity allows ETBR to respond to any of the endothelin isoforms present.
| Receptor Subtype | Endogenous Ligand Potency Order |
|---|---|
| ETA Receptor | ET-1 = ET-2 > ET-3 |
| ETB Receptor | ET-1 = ET-2 = ET-3 |
This table summarizes the relative binding affinities of endothelin peptides to the ETA and ETB receptors. Data sourced from tocris.com.
Endothelin receptors are broadly expressed in virtually all tissues, reflecting the ubiquitous role of endothelins. tocris.comguidetopharmacology.org However, the specific distribution of ETAR and ETBR varies significantly between different cell types and tissues. jneurosci.orgnih.gov
ETAR is predominantly found on vascular smooth muscle cells, where its activation is a primary driver of vasoconstriction. frontiersin.orgguidetopharmacology.orgnih.gov It is also expressed in other cell types, including cardiac myocytes and bronchial smooth muscle cells. frontiersin.orgnih.gov
ETBR has a more widespread distribution. nih.gov It is notably expressed on vascular endothelial cells, where its activation can lead to vasodilation. guidetopharmacology.org ETBR is also found abundantly in the central nervous system on glial cells and neurons, in the kidney on epithelial cells of glomeruli and Henle's loop, and in the lungs. frontiersin.orgguidetopharmacology.orgnih.gov In peripheral nerves, ETBR immunoreactivity has been observed not in neurons themselves, but in surrounding satellite cells and nonmyelinating Schwann cells. jneurosci.org
| Receptor Subtype | Primary Locations | Key Cell Types |
|---|---|---|
| ETA Receptor (ETAR) | Blood vessels, Heart, Lungs | Vascular smooth muscle cells, Cardiac myocytes, Bronchial smooth muscle cells frontiersin.orgguidetopharmacology.orgnih.gov |
| ETB Receptor (ETBR) | Blood vessels, Brain, Kidney, Lungs | Vascular endothelial cells, Glial cells, Neurons, Renal epithelial cells, Satellite cells guidetopharmacology.orgnih.govjneurosci.org |
This table outlines the primary tissue and cellular locations of the ETA and ETB receptors. Data sourced from frontiersin.orgguidetopharmacology.orgnih.govjneurosci.org.
Mechanisms of Intracellular Signal Transduction Initiated by Endothelin 2
Upon binding of Endothelin 2, both ETAR and ETBR undergo conformational changes that initiate intracellular signaling cascades. frontiersin.org These pathways involve the activation of heterotrimeric G proteins and the subsequent generation of second messengers, which orchestrate the cellular response. nih.govbiologists.com
ETAR and ETBR are classic members of the Class A family of G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov Activation of these receptors by a ligand like Endothelin 2 facilitates their interaction with intracellular heterotrimeric G proteins, which are composed of α, β, and γ subunits. cdnsciencepub.combiologists.com This interaction triggers the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and leading to the activation of downstream effector proteins. biologists.com
Endothelin receptors can couple to multiple families of Gα subunits, with preferences that can vary by receptor subtype and cell type. guidetopharmacology.orgbiologists.com
ETAR signaling is primarily associated with coupling to the Gq/11 family of G proteins. frontiersin.orgnih.gov This coupling is the main driver of vasoconstriction. frontiersin.org There is also evidence suggesting that ETAR can couple to the Gi/o family. frontiersin.org
ETBR is known for its promiscuous coupling, interacting with multiple G protein subtypes. frontiersin.orgnih.gov It has been shown to couple to Gq/11 , Gi/o , and Gs proteins. frontiersin.orgnih.gov However, some recent studies utilizing specific cellular assays suggest that ETBR couples efficiently to Gi and Gq, but not to Gs. nih.govbiorxiv.org The ability to engage different G proteins allows ETBR to mediate a wider range of cellular responses. frontiersin.org
| Receptor Subtype | Coupled G-Protein Subtypes |
|---|---|
| ETA Receptor (ETAR) | Primarily Gq/11; also Gi/ofrontiersin.orgnih.gov |
| ETB Receptor (ETBR) | Gq/11, Gi/o, Gs (promiscuous coupling) frontiersin.orgnih.gov |
This table shows the G-protein subtypes that ETAR and ETBR are known to couple with to initiate signaling cascades. Data sourced from frontiersin.orgnih.gov.
A key signaling pathway initiated by Endothelin 2, particularly through the Gq/11 pathway, is the activation of Phospholipase C (PLC). biologists.comcapes.gov.brnih.gov Activated Gαq/11 stimulates PLC, an enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). ahajournals.orgnih.gov
This hydrolysis generates two critical second messengers: biologists.comcapes.gov.br
Inositol (B14025) 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govahajournals.org
Diacylglycerol (DAG): A lipid molecule that remains in the cell membrane and activates protein kinase C (PKC). capes.gov.brahajournals.org
The activation of PLC and the subsequent increase in inositol phosphate (B84403) turnover are fundamental steps in many endothelin-mediated processes, including mitogenesis and vasoconstriction. capes.gov.brnih.gov Studies in various cell types, including rat glomerular mesangial cells and human endometrium, have demonstrated that endothelin stimulation leads to a rapid and concentration-dependent increase in the accumulation of inositol phosphates. nih.govnih.gov
Intracellular Calcium Ion Mobilization and Regulation
A primary and rapid response to ET-2 receptor activation is the mobilization of intracellular calcium ions ([Ca²⁺]i), a critical second messenger in numerous cellular functions. The binding of ET-2 to its receptors, particularly the ET-A receptor, activates phospholipase C (PLC). physiology.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). scite.ai
IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. physiology.orgoup.com This initial, transient spike in [Ca²⁺]i is often followed by a more sustained phase of elevated calcium levels, which is maintained by the influx of extracellular Ca²⁺ through various plasma membrane channels, including voltage-dependent and receptor-operated calcium channels. physiology.org Studies have shown that at lower, more physiological concentrations, the ET-1-induced rise in [Ca²⁺]i is primarily due to release from intracellular stores, whereas higher concentrations promote significant influx of extracellular Ca²⁺. physiology.org This biphasic calcium response, with an initial peak and a sustained plateau, is a characteristic feature of endothelin signaling in many cell types, including smooth muscle cells. nih.gov
The regulation of this calcium signal is tightly controlled. The re-uptake of Ca²⁺ into the ER by the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and its extrusion from the cell by the plasma membrane Ca²⁺-ATPase (PMCA) pump are crucial for restoring basal intracellular calcium levels. The sustained phase of calcium entry can also be modulated by other signaling molecules generated downstream of receptor activation.
| Key Component | Role in ET-2 Induced Calcium Mobilization | Reference |
| Endothelin-A (ET-A) Receptor | Primary receptor subtype mediating ET-2's effect on [Ca²⁺]i mobilization in several cell types. nih.gov | nih.gov |
| Phospholipase C (PLC) | Activated upon receptor binding, it generates IP₃ and DAG. physiology.org | physiology.org |
| Inositol 1,4,5-trisphosphate (IP₃) | Binds to receptors on the endoplasmic reticulum to release stored Ca²⁺. physiology.orgoup.com | physiology.orgoup.com |
| Endoplasmic Reticulum (ER) | Major intracellular storage site for Ca²⁺. | physiology.org |
| Voltage-dependent Ca²⁺ channels | Contribute to the influx of extracellular Ca²⁺, particularly at higher ET-2 concentrations. physiology.org | physiology.org |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (p42/p44 MAPK)
The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2), also known as p42/p44 MAPK, is a central signaling cascade activated by ET-2. nih.gov This pathway is fundamentally involved in regulating cell proliferation, differentiation, migration, and survival. nih.govfrontiersin.org
Upon ET-2 binding to its receptors, a sequential activation of signaling proteins is initiated. nih.gov This typically involves the activation of the small G-protein Ras, which in turn recruits and activates the serine/threonine kinase Raf (a MAP3K). nih.govfrontiersin.org Raf then phosphorylates and activates MAPK kinase (MEK1/2, a MAP2K), which subsequently phosphorylates and activates ERK1/2 on both threonine and tyrosine residues. nih.govwikipedia.org
Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that drive cellular responses. wikipedia.org In vascular smooth muscle cells, for instance, the activation of the ERK1/2 pathway by endothelins is a key regulator of both contraction and proliferation. nih.gov Studies in breast cancer cells have demonstrated that ET-2-induced chemotaxis is mediated through a pertussis toxin-sensitive p42/p44 MAPK pathway, which can be blocked by MEK1/2 inhibitors. aacrjournals.org This indicates the critical role of this pathway in ET-2-driven cell migration. aacrjournals.org
| Component | Role in Pathway | Reference |
| Ras | Small G-protein that activates Raf. nih.gov | nih.gov |
| Raf | MAP3K that phosphorylates and activates MEK. nih.gov | nih.gov |
| MEK1/2 | MAP2K that phosphorylates and activates ERK1/2. nih.gov | nih.gov |
| ERK1/2 (p42/p44 MAPK) | The final kinase in this cascade, which phosphorylates various cellular targets to regulate cell functions. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |
Cyclic Guanosine (B1672433) Monophosphate (cGMP) and cGMP-Dependent Protein Kinase II (cGK II) Pathways
While endothelin signaling is often associated with vasoconstriction and cell proliferation, it also interacts with pathways that promote vasodilation and inhibit growth, such as the cyclic guanosine monophosphate (cGMP) pathway. cGMP is synthesized from guanosine 5'-triphosphate (GTP) by guanylate cyclases. ahajournals.org There are two major forms of guanylate cyclase: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides. ahajournals.org
The effects of cGMP are primarily mediated by cGMP-dependent protein kinases (cGKs). oup.com There are two main isoforms, cGKI and cGKII. oup.com cGKII, in particular, has a distinct tissue distribution, being found in the intestine, brain, kidney, and chondrocytes. researchgate.net While direct evidence for ET-2 specifically activating the cGKII pathway is less abundant, the interplay between endothelin and cGMP signaling is well-established. For example, ET-B receptor activation can lead to the production of NO, which in turn stimulates sGC to produce cGMP. biochemia-medica.com
In certain contexts, the cGMP/cGK pathway can counteract the effects of ET-2. For instance, in vascular smooth muscle, the NO/cGMP/cGKI pathway is a major regulator of relaxation. ahajournals.orgmolbiolcell.org cGKI can phosphorylate several proteins that lead to a decrease in intracellular calcium and dephosphorylation of myosin light chain, promoting vasodilation. ahajournals.org The expression of cGKII is induced by luteinizing hormone and progesterone (B1679170) receptor-dependent mechanisms in ovarian granulosa cells, suggesting a role in reproductive processes where endothelins are also involved. nih.gov
| Molecule | Function | Reference |
| Guanylate Cyclase | Synthesizes cGMP from GTP. ahajournals.org | ahajournals.org |
| cGMP | Second messenger that activates cGKs. oup.com | oup.com |
| cGMP-dependent Protein Kinase II (cGKII) | A key effector of cGMP signaling with distinct tissue expression. researchgate.net | researchgate.net |
Nitric Oxide (NO) Production and its Role in Signaling
Nitric oxide (NO) is a critical signaling molecule with a vast array of physiological functions, most notably as a potent vasodilator. plos.org It is produced from the amino acid L-arginine by nitric oxide synthases (NOS), of which there are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). plos.org The production of NO by eNOS in endothelial cells is a key mechanism for maintaining vascular health. frontiersin.org
The relationship between ET-2 and NO is complex and often antagonistic. physiology.org Activation of ET-B receptors on endothelial cells can stimulate eNOS to produce NO. biochemia-medica.com This NO then diffuses to adjacent vascular smooth muscle cells, where it activates sGC, leading to cGMP production and vasodilation, thereby counteracting the vasoconstrictor effects of ET-1 and ET-2 acting on ET-A receptors on smooth muscle cells. biochemia-medica.comfrontiersin.org
This balance between the vasoconstrictor effects of endothelins and the vasodilator effects of NO is crucial for maintaining vascular tone. physiology.org In states of endothelial dysfunction, there is often an imbalance, with reduced NO bioavailability and increased endothelin activity, contributing to vasoconstriction and the progression of vascular disease. physiology.orgahajournals.org Thrombin, for example, has been shown to downregulate eNOS expression while upregulating endothelin-converting enzyme-1 (ECE-1), the enzyme that produces active endothelins, further tilting the balance towards vasoconstriction. ahajournals.org
| Component | Role in NO Signaling | Reference |
| Endothelial Nitric Oxide Synthase (eNOS) | Enzyme responsible for producing NO in endothelial cells. plos.org | plos.org |
| Nitric Oxide (NO) | A gaseous signaling molecule that promotes vasodilation. plos.org | plos.org |
| Soluble Guanylate Cyclase (sGC) | Activated by NO to produce cGMP. frontiersin.org | frontiersin.org |
| Endothelin-B (ET-B) Receptor | Its activation on endothelial cells can stimulate NO production. biochemia-medica.com | biochemia-medica.com |
Autocrine and Paracrine Signaling Actions of Endothelin 2
Endothelins, including ET-2, primarily function as local mediators, acting in an autocrine (acting on the same cell that produced it) or paracrine (acting on nearby cells) manner. aacrjournals.orgbiochemia-medica.com This localized action is supported by the observation that endothelin receptors are often located on or near the cells that synthesize the peptides. biochemia-medica.com
Autocrine Signaling: In an autocrine loop, a cell produces ET-2 which then binds to endothelin receptors on its own surface, initiating intracellular signaling. This has been proposed as a mechanism for cell survival and proliferation in certain cancers. For example, in breast carcinoma cells, an autocrine survival function for ET-2 binding to the ET-B receptor has been suggested, particularly under hypoxic conditions. aacrjournals.org Furthermore, the stimulation of breast cancer cells with ET-2 can increase the production of its own receptors, potentially amplifying the autocrine signaling loop. aacrjournals.org
Paracrine Signaling: In paracrine signaling, ET-2 produced by one cell type diffuses over a short distance to act on a different, neighboring cell type. A classic example is in the vasculature, where endothelial cells produce endothelins that act on adjacent vascular smooth muscle cells to cause vasoconstriction. physiology.org Another example is in the corpus luteum, where endothelins produced by luteal cells can influence the synthesis and release of prostaglandins, which are also local regulators of luteal function. oup.com In the context of cancer, paracrine stimulation of tumor endothelial cells by ET-2 produced by tumor cells can occur. aacrjournals.org Moreover, ET-2 released from tumor cells can stimulate macrophages to produce matrix metalloproteinases, which in turn facilitates tumor cell invasion. aacrjournals.org
| Signaling Type | Description | Example | Reference |
| Autocrine | ET-2 acts on the same cell that secreted it. | ET-2 promoting survival of breast cancer cells by binding to their own ET-B receptors. aacrjournals.org | aacrjournals.org |
| Paracrine | ET-2 acts on adjacent cells. | Endothelial cell-derived ET-2 causing contraction of nearby vascular smooth muscle cells. physiology.org | physiology.org |
Physiological Roles of Endothelin 2 Human
Reproductive System Physiology
In the female reproductive system, Endothelin 2 is a key local regulator, particularly in ovarian function. It is involved in the critical processes of ovulation and the subsequent formation and function of the corpus luteum.
Endothelin 2 has been identified as a crucial, last-minute trigger for follicular rupture, the event that leads to the release of an oocyte. nih.govresearchgate.netoup.com Its expression in the ovary is both exclusive and transient, appearing in the granulosa cells of ovulatory follicles immediately before ovulation. nih.govoup.combioscientifica.comnih.gov This transient expression is induced by the luteinizing hormone (LH) surge and conditions of hypoxia that develop within the rapidly growing preovulatory follicle. bioscientifica.comoup.comcdnsciencepub.com
The primary mechanism by which EDN2 facilitates follicular rupture is by inducing the contraction of the follicle. nih.govoup.combioscientifica.com The theca externa layer of the follicle contains myofibroblast cells, which are contractile. bioscientifica.com EDN2, released from the granulosa cells, acts on these smooth muscle-like cells, causing them to contract. bioscientifica.comimrpress.com This contraction, coupled with the enzymatic weakening of the follicular wall by proteinases, leads to the rupture at the follicle's apex and the expulsion of the oocyte. bioscientifica.com
Studies have demonstrated that the administration of EDN2 to ovarian tissue induces rapid contraction. nih.govresearchgate.netoup.com Conversely, the use of an endothelin receptor antagonist, such as tezosentan (B1682238), diminishes this contractile effect and significantly decreases the rate of superovulation induced by gonadotropins. nih.govresearchgate.netoup.com This highlights the physiological necessity of EDN2 for successful ovulation. plos.org While EDN2's role in contraction is well-supported, some research also suggests it may be involved in increasing follicular pressure through an EDNRB-mediated mechanism. bioscientifica.com
Table 1: Research Findings on Endothelin 2's Role in Follicular Rupture
| Finding | Description | Supporting Evidence | Citation(s) |
| Transient Expression | EDN2 is expressed transiently in the granulosa cells of ovulatory follicles just 1-2 hours before rupture. | Confirmed in multiple independent studies in rat and mouse ovaries. | bioscientifica.comnih.gov |
| Contractile Action | EDN2 induces contraction of the smooth muscle cells in the theca externa of the follicle. | Ex vivo studies show ovarian tissue contracts upon EDN2 administration. | nih.govoup.combioscientifica.com |
| Receptor Mediation | The contractile effect is primarily mediated through the Endothelin A receptor (EDNRA). | EDNRA antagonists reduce EDN2-induced ovarian contraction. | bioscientifica.comnih.gov |
| Physiological Necessity | Blockade of endothelin receptors inhibits ovulation. | Treatment with the antagonist tezosentan reduces superovulation rates. | nih.govresearchgate.net |
| Induction Mechanism | EDN2 expression is triggered by the LH surge and follicular hypoxia. | Increased EDN2 mRNA is observed following LH stimulation and under hypoxic conditions. | bioscientifica.comoup.comcdnsciencepub.com |
The action of Endothelin 2 during ovulation is intricately linked with the signaling of the steroid hormone progesterone (B1679170) and its receptor (PGR). Progesterone plays a pivotal role in ovulation, and mice lacking the progesterone receptor gene fail to ovulate due to a defect in follicular rupture. nih.gov
However, there is also evidence suggesting that hypoxia, independent of the progesterone receptor, regulates gonadotropin-induced EDN2 expression in the periovulatory follicle. cdnsciencepub.com While progesterone receptor-deficient mice show a drastic reduction in EDN2 expression at the time of ovulation, acute systemic hypoxemia did not alter EDN2 expression in the ovaries. nih.gov This suggests a complex regulatory network where both progesterone receptor signaling and hypoxia contribute to the precise temporal expression of EDN2. nih.govimrpress.com
Following ovulation, the ruptured follicle undergoes a transformation into the corpus luteum (CL), a transient endocrine gland essential for producing progesterone to support potential embryo implantation and pregnancy. plos.org Endothelin 2 is not only critical for the preceding follicular rupture but also plays a necessary role in the subsequent formation of the corpus luteum. plos.orgbioscientifica.com
The expression of EDN2 is elevated in the early corpus luteum. oup.combioscientifica.com In bovine studies, EDN2 mRNA was found to be highest in the early CL, specifically within the luteal cells, and was not present in older CL. oup.com This temporal expression pattern suggests a role for EDN2 in the initial stages of luteal development, which involves processes like angiogenesis and cell differentiation. plos.orgoup.com In fact, EDN2 has been shown to induce changes characteristic of the developing CL, including increased granulosa/luteal cell numbers and the upregulation of vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2). oup.com
Studies in mice lacking the EDN2 gene (Edn2 knockout mice) provide strong evidence for its importance in luteal formation. These mice exhibit impaired ovulation and fail to form histologically and functionally identifiable corpora lutea, even after stimulation with exogenous gonadotropins. plos.org This indicates that EDN2 is a critical factor for the transformation of the post-ovulatory follicle into a functional corpus luteum. plos.orgnih.gov
Cardiovascular System Physiology (Non-Clinical Context)
The endothelin family of peptides, including Endothelin 2, are among the most potent vasoactive substances produced in the body. ahajournals.org Their physiological roles in the cardiovascular system are primarily related to the regulation of blood vessel tone and heart muscle contractility.
Endothelins play a dual role in the regulation of vascular tone, capable of inducing both potent vasoconstriction and vasodilation. ahajournals.org This modulation is achieved through their interaction with the two receptor subtypes, EDNRA and EDNRB, which are located on different cell types within the blood vessel wall. bioscientifica.comahajournals.org
Vasoconstriction: The primary and most well-known effect of endothelins is vasoconstriction. ahajournals.orgcvphysiology.com This is mediated by the binding of endothelins to EDNRA located on vascular smooth muscle cells. bioscientifica.comahajournals.org This binding triggers a signaling cascade within the smooth muscle cells, leading to their contraction and a narrowing of the blood vessel lumen. bioscientifica.com In some vascular beds, EDNRB on smooth muscle cells can also contribute to vasoconstriction. ahajournals.org
Vasodilation: Paradoxically, endothelins can also promote vasodilation. This effect is mediated by the binding of endothelins to EDNRB located on the endothelial cells that line the interior of the blood vessels. bioscientifica.comahajournals.org Activation of these endothelial EDNRB receptors stimulates the release of vasodilator substances, primarily nitric oxide (NO) and prostacyclin (PGI2). ahajournals.orgcvphysiology.com These molecules then diffuse to the adjacent vascular smooth muscle cells, causing them to relax and leading to vasodilation. taylorandfrancis.com
The net effect of endothelin on vascular tone represents a balance between the vasoconstrictor effects mediated by smooth muscle cell receptors and the vasodilator effects mediated by endothelial cell receptors. taylorandfrancis.com
Table 2: Receptor-Mediated Vascular Effects of Endothelin 2
| Receptor Subtype | Location | Primary Effect | Mechanism | Citation(s) |
| EDNRA | Vascular Smooth Muscle Cells | Vasoconstriction | Direct contraction of smooth muscle cells. | bioscientifica.comahajournals.org |
| EDNRB | Vascular Smooth Muscle Cells | Vasoconstriction | Contributes to smooth muscle cell contraction. | ahajournals.org |
| EDNRB | Endothelial Cells | Vasodilation | Stimulates release of Nitric Oxide (NO) and Prostacyclin (PGI2). | bioscientifica.comahajournals.org |
Endothelins exert direct and potent effects on the heart muscle, influencing both the force and rate of contraction. nih.gov The myocardium expresses both EDNRA and EDNRB receptors, making it a direct target for endothelin action. ahajournals.org
Positive Inotropic Effect: Endothelins are powerful positive inotropic agents, meaning they increase the force of myocardial contraction. nih.govahajournals.org In vitro studies on cultured cardiac myocytes have shown that endothelin-1 (B181129) increases the amplitude of contraction in a dose-dependent manner. nih.gov This positive inotropic effect is not primarily due to an increase in calcium influx but rather appears to be mediated by an increased sensitivity of the myofilaments to calcium, potentially through a protein kinase C-dependent mechanism. ahajournals.org However, in an intact system, this direct positive inotropic effect can be masked by the potent coronary vasoconstriction also induced by endothelins, which can lead to myocardial ischemia and a subsequent decrease in cardiac output. oup.comahajournals.org
Positive Chronotropic Effect: Endothelins also have a positive chronotropic effect, increasing the heart rate. nih.gov In studies of spontaneously beating cultured heart cells, endothelin-1 demonstrated a potent chronotropic effect. nih.gov This effect is complex and may reflect opposing actions mediated by the two different endothelin receptor subtypes. ahajournals.org The positive inotropic effect is often accompanied by a prolongation of the action potential duration. oup.com
Influence on Cardiac Conduction
Endothelin 2 exerts notable effects on the electrical conduction system of the heart. Research has shown that ET-2 can have a positive chronotropic effect, meaning it can increase heart rate. wikipedia.org It has also been identified as having proarrhythmic properties, suggesting a role in the generation of abnormal heart rhythms. wikipedia.org A specific polymorphism in the gene encoding ET-2 (EDN2) has been linked to a higher incidence of atrial fibrillation in individuals with hypertrophic cardiomyopathy. wikipedia.org
Furthermore, studies indicate that the endothelin system, including ET-2, is involved in the development and function of the cardiac conduction system. Endothelin is considered a cytokine that can induce the recruitment of Purkinje fibers, which are crucial for the rapid and coordinated contraction of the ventricles. researchgate.netpnas.org The enzyme responsible for converting the precursor "Big-ET" into its active form, endothelin-converting enzyme (ECE), is found in the developing cardiac conduction system. researchgate.netcuni.cz Blocking endothelin receptors has been shown to delay the maturation of the ventricular activation sequence, further supporting the role of endothelin signaling in the proper development of the heart's electrical system. cuni.cz
The complex interplay between endothelins and the autonomic nervous system also influences cardiac conduction. The endothelin system is recognized as a significant modulator of sympathetic activation, which is a key factor in the pathophysiology of ischemia-induced arrhythmias. mdpi.com This interaction occurs both within the heart and in the adrenal medulla, and also involves the central autonomic network. mdpi.com
Angiogenesis and Vascular Development (e.g., Retinal Vasculature)
Studies involving the overexpression of ET-2 in the mouse retina have revealed its ability to perturb vascular development. pnas.orgpnas.orgnih.gov Specifically, elevated levels of ET-2 inhibit the migration of endothelial cells across the retinal surface and their subsequent invasion into the retina. pnas.orgpnas.orgnih.gov This process is linked to the promotion of the "tip cell" phenotype in endothelial cells. pnas.orgpnas.orgnih.govnih.gov Tip cells are specialized endothelial cells at the forefront of growing blood vessels, and their overproduction at the expense of "stalk cells" (which form the body of the vessel) can arrest vascular growth. pnas.orgpnas.orgnih.govnih.gov The inhibitory effect of ET-2 on retinal angiogenesis is potent enough to override the pro-angiogenic signals of other factors like Vascular Endothelial Growth Factor (VEGF). pnas.orgnih.govnih.gov This action is mediated through the Endothelin A receptor (ETA) expressed in the neural retina, suggesting an indirect mechanism where ET-2 acts on retinal neurons or glia, which in turn release factors that regulate vascular growth. pnas.orgpnas.orgnih.gov
In the context of pathological angiogenesis, such as that seen in retinopathy of prematurity, the endothelin system is implicated. In a mouse model of oxygen-induced retinopathy, levels of ET-2 and its receptor ETA were found to be elevated during the ischemic phase. researchgate.net Inhibition of the ETA receptor in this model led to a decrease in pathological neovascularization and an increase in physiological angiogenesis, suggesting that blocking ET-2 signaling could be beneficial in this context. researchgate.net
Beyond the retina, ET-2 is also implicated in angiogenesis in other tissues. For instance, in the context of bovine corpus luteum formation, ET-2 has been shown to up-regulate the expression of VEGF, a key driver of angiogenesis. oup.com
Renal System Physiology
Regulation of Water and Sodium Excretion
The endothelin system, including ET-2, plays a crucial role in regulating the kidney's handling of water and sodium, thereby influencing fluid and electrolyte balance. nih.govphysiology.org Endothelins are known to directly signal renal epithelial cells to modulate these processes. physiology.org
Endothelin promotes water diuresis (increased urine production) by inhibiting the hydroosmotic action of vasopressin, a hormone that promotes water reabsorption. physiology.orgjci.org This suggests that ET-2 can contribute to increased free water clearance. jci.org
Regarding sodium excretion, the effects of endothelins are complex and appear to be concentration-dependent. Low concentrations of endothelin, acting via the Endothelin B (ETB) receptor in the proximal tubule, inhibit sodium and water transport, leading to natriuresis (increased sodium excretion). karger.com This is achieved in part by inhibiting the activity of Na+-K+-ATPase. karger.com Conversely, very low and high concentrations of endothelin can actually increase sodium transport in the proximal tubule. karger.com In the medullary collecting ducts, which have a high density of ETB receptors, endothelin signaling is thought to suppress sodium reabsorption. ahajournals.org
Studies in humans have demonstrated that administration of the endothelin precursor, big ET-1, leads to an increase in the fractional excretion of sodium and free water clearance, supporting a direct tubular action of endothelin. ahajournals.org However, reduced production of endothelin in the inner medullary collecting duct has been linked to decreased autocrine inhibition of sodium and water reabsorption, potentially contributing to hypertension. ahajournals.org
Contribution to Acid-Base Balance
Endothelins are important modulators of acid-base homeostasis within the kidney. nih.govphysiology.org The accumulation of acid, as seen in metabolic acidosis and chronic kidney disease (CKD), leads to increased levels of endothelins. escholarship.orgmdpi.com This increase is considered an adaptive response, as endothelin is a potent stimulus for renal acid excretion and the generation of bicarbonate. escholarship.orgmdpi.comuzh.ch
Endothelin-1 (ET-1), and by extension the endothelin family, stimulates distal tubular acidification. physiology.org This effect is primarily mediated through the ETB receptor, which regulates the adaptation of the cortical collecting duct to metabolic acidosis. physiology.org Specifically, ETB receptor signaling is involved in both the increase in H+ (proton) secretion and the decrease in HCO3- (bicarbonate) secretion. physiology.org The downregulation of bicarbonate secretion is mediated by a component of the ETB receptor signaling pathway involving nitric oxide and guanylate cyclase. physiology.org
In the proximal tubule, endothelin modulates the activity of the Na+/H+ exchanger 3 (NHE3), which is involved in proton secretion. physiology.org While the acute stimulation of ETB receptors can increase NHE3 activity, the long-term effect is inhibitory. karger.com
| Effect | Description | Supporting Evidence |
|---|---|---|
| Positive Chronotropy | Increases heart rate. | Demonstrated proarrhythmic and positive chronotropic effects. wikipedia.org |
| Proarrhythmia | Promotes abnormal heart rhythms. | A specific EDN2 gene polymorphism is associated with increased atrial fibrillation in hypertrophic cardiomyopathy. wikipedia.org |
| Conduction System Development | Involved in the formation and maturation of the cardiac conduction system. | Induces recruitment of Purkinje fibers; ECE is present in the developing conduction system. researchgate.netpnas.orgcuni.cz |
| Process | Effect of ET-2 | Mechanism | Context |
|---|---|---|---|
| Retinal Vascular Development | Inhibits endothelial cell migration and invasion. | Promotes endothelial tip cell fate, overriding pro-angiogenic signals. pnas.orgpnas.orgnih.govnih.gov | Developing mouse retina. pnas.orgpnas.orgnih.gov |
| Pathological Neovascularization | Promotes pathological angiogenesis. | Upregulated during ischemia, contributing to abnormal vessel growth. researchgate.net | Oxygen-induced retinopathy mouse model. researchgate.net |
| Corpus Luteum Formation | Promotes angiogenesis. | Upregulates VEGF expression. oup.com | Bovine ovary. oup.com |
| Function | Effect of ET-2 | Mechanism |
|---|---|---|
| Water Excretion | Promotes diuresis. | Inhibits the action of vasopressin. physiology.orgjci.org |
| Sodium Excretion | Complex; can be natriuretic or anti-natriuretic. | Low concentrations inhibit sodium transport in the proximal tubule via ETB receptors; high concentrations can increase transport. karger.com |
| Acid-Base Balance | Stimulates renal acid excretion. | Increases proton secretion and decreases bicarbonate secretion in the collecting duct via ETB receptors. physiology.org |
Nervous System Physiology
Central Nervous System Myelination and Remyelination
Endothelin 2 has emerged as a significant factor in the processes of myelination and remyelination within the central nervous system (CNS). nih.govnih.govmaayanlab.cloudresearchgate.netdeepdyve.com Myelination is the formation of the myelin sheath around axons, which is crucial for the rapid transmission of nerve impulses. Remyelination is the regenerative process of restoring this sheath after demyelinating injury, such as that occurring in multiple sclerosis. cam.ac.uk
Research has identified ET-2 as an inflammatory factor that actively promotes both myelination and remyelination. nih.govnih.govresearchgate.netdeepdyve.com In a model of the innate immune response, ET-2 was one of several cytokines found to be significantly upregulated. nih.govnih.gov When tested in a cerebellar slice culture model, ET-2 was shown to enhance both the initial formation of myelin and the repair process of remyelination. nih.govnih.govresearchgate.net
This regenerative effect of ET-2 is mediated through the Endothelin B (ETB) receptor. nih.govnih.govresearchgate.net High levels of the ETB receptor have been found on oligodendrocyte lineage cells, which are the cells responsible for producing myelin in the CNS, during remyelination following experimental demyelination and in multiple sclerosis lesions in human post-mortem tissue. nih.govresearchgate.netresearchgate.net The importance of this receptor in the remyelination process is highlighted by the fact that agonists of the ETB receptor promote remyelination, while antagonists inhibit it, both in cell culture and in vivo models of demyelination. nih.govnih.govresearchgate.net
The role of ET-2 in this context appears to be in directly enhancing the elaboration of myelin by differentiated oligodendrocytes, rather than affecting the proliferation or survival of the oligodendrocyte precursor cells. nih.gov This identification of the ET-2/ETB receptor pathway as a regenerative pathway suggests that targeting this system, potentially with ETB receptor agonists, could be a promising therapeutic strategy to promote myelin regeneration in demyelinating diseases. nih.govnih.govresearchgate.net
| Process | Effect of ET-2 | Mediating Receptor | Key Findings |
|---|---|---|---|
| Myelination | Promotes | Endothelin B (ETB) Receptor | ET-2, as an inflammatory factor, enhances the formation of myelin sheaths. nih.govnih.govresearchgate.net |
| Remyelination | Promotes | Endothelin B (ETB) Receptor | ET-2 enhances the regenerative process of remyelination after injury. ETB receptor agonists promote, and antagonists inhibit, this process. nih.govnih.govresearchgate.net |
Modulation of Cardiorespiratory Centers
Endothelins are recognized for their deep involvement in the central autonomic control of cardiorespiratory homeostasis. nih.gov The presence of endothelin system components—including the peptides, their precursors, converting enzymes, and receptors—at strategic sites within the central nervous system that govern autonomic functions underscores their physiological importance. nih.gov While much research has focused on Endothelin-1 (ET-1), the shared receptors and similar structure of ET-2 imply overlapping functions. Evidence from studies on ET-1 shows that its application to the ventrolateral medulla, a key cardiorespiratory control center, can modulate cardiovascular and respiratory function. ahajournals.org Specifically, endothelin actions in this region can induce changes in blood pressure and respiration, effects mediated by the ETA receptor. ahajournals.org
Furthermore, ET-2 is known to have positive chronotropic (increasing heart rate) and proarrhythmic effects on the myocardium. wikipedia.org Studies involving knockout mice deficient in ET-1 have demonstrated resulting abnormalities such as elevated arterial pressure and impaired respiratory reflexes, providing strong evidence for the endothelin system's crucial role in maintaining normal cardiorespiratory control. physiology.org
Neurotransmission Regulation
Endothelin-2 functions as a neuromodulator within the central nervous system (CNS). nih.gov Endothelins, in general, are present in various tissues, including the CNS, where they are implicated in a range of functions such as cell proliferation, differentiation, and neurotransmission. mdpi.com The endothelin system is believed to influence autonomic control by acting locally in an autocrine or paracrine fashion. nih.gov
In the gastrointestinal tract, for instance, endothelin-like immunoreactivity has been observed in colonic neurons, suggesting it acts as a neuropeptide to modulate intestinal motility and secretion. physiology.orgbioscientifica.com The regulation of neurotransmission involves several factors, including the synthesis and release of neurotransmitters and the activity of postsynaptic receptors. wikipedia.org Endothelins can modulate the transmission in pain pathways by regulating ion channel activity and neurotransmitter release in the spinal cord and brain. mdpi.com Research has also identified ET-2 as an inflammatory factor that promotes remyelination within the CNS, a process critical for restoring neural function after injury. oup.com This regenerative effect is mediated by the Endothelin receptor type B (ET-B). oup.com
Gastrointestinal System Physiology
Endothelin-2 is prominently expressed in the gastrointestinal (GI) tract, particularly within the intestine and kidney. springermedizin.debjbms.org The entire endothelin system is present in the normal human colon, suggesting its involvement in characteristic functions like motility, secretion, and defense. physiology.org
ET-2 causes both contraction and relaxation of smooth muscle throughout the GI system, including the esophagus, stomach, ileum, and colon. nih.gov Its effects are dependent on the specific tissue and the type of endothelin receptor expressed. nih.gov In guinea pig gastric smooth muscle cells, ET-2 binds with high affinity to both ETA and ET-B receptors. physiology.org However, only the activation of the ETA receptor results in muscle contraction. physiology.org
Immunohistochemical studies in mice show that ET-2 is mainly found in the epithelial cells of the mucosa throughout the intestinal tract. bioscientifica.comnih.gov Its concentration near the basement membrane suggests it may be secreted into the lamina propria to modulate immune cells. bioscientifica.comnih.gov Furthermore, ET-2 expression is significantly upregulated during the late stages of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, indicating a role in intestinal inflammatory conditions. bioscientifica.comnih.gov
Table 1: Effects of Endothelin 2 in the Gastrointestinal System
| Tissue/Cell Type | Receptor(s) Involved | Observed Effect | Source |
|---|---|---|---|
| General GI Smooth Muscle (Esophagus, Stomach, Ileum, Colon) | ETA and/or ETB | Contraction and/or Relaxation | nih.gov |
| Gastric Smooth Muscle Cells | ETA | Muscle Contraction | physiology.org |
| Intestinal Epithelial Cells | Not specified | Upregulated expression in colitis | bioscientifica.comnih.gov |
| Colon | Not specified | Modulation of motility and secretion | physiology.org |
Immune System Modulation
Neutrophil Activation and Chemotaxis
Endothelin-2 exhibits a concentration-dependent effect on neutrophil migration. nih.govnih.gov At low concentrations, ET-2 acts as a chemoattractant, stimulating neutrophil migration. nih.govnih.gov Conversely, at higher concentrations, it inhibits migration, particularly that which is activated by other substances like formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov
The biological process of neutrophil chemotaxis is listed as a function associated with the EDN2 gene. wikipedia.org Both the stimulatory effect at low concentrations and the inhibitory effect at high concentrations appear to involve both ETA and ET-B receptors. nih.gov These actions are also dependent on the presence of extracellular calcium. nih.gov
Table 2: Modulation of Immune Cells by Endothelin 2
| Immune Cell Type | Receptor(s) Involved | Key Findings | Source |
|---|---|---|---|
| Macrophages | ETB | Potent chemoattractant; Induces activation; Mediated by MAPK pathway. | nih.govnih.gov |
| Neutrophils | ETA and ETB | Chemoattractant at low concentrations; Inhibits migration at high concentrations. | nih.gov |
Role in Inflammatory Processes
Endothelin-2 plays a significant role in modulating inflammatory responses. nih.govnih.gov Studies show that all three endothelin isoforms, including ET-2, can significantly enhance the synthesis of key inflammatory mediators such as prostaglandin (B15479496) E2 and nitric oxide in glial cells, suggesting a role in neuroinflammation. nih.gov This effect is mediated through both ETA and ET-B receptors. nih.gov
In a model of acute lung injury, the absence of the ET-2 gene was shown to reduce the pro-neutrophilic inflammatory response. nih.gov This protective effect was linked to the suppression of the IFNγ/STAT1/IL-1β/NFκB signaling cascade. nih.gov Endothelins can also reinforce inflammatory processes by stimulating enzymes like phospholipase A2, which leads to the production of other potent inflammatory mediators. finsnes.no This body of evidence establishes ET-2 as an important peptide in the complex network of inflammatory signaling.
Table 3: Inflammatory Mediators and Pathways Modulated by Endothelin 2
| Mediator/Pathway | System/Cell Type | Effect of ET-2 | Source |
|---|---|---|---|
| Prostaglandin E2 | Glial Cells | Enhanced synthesis | nih.gov |
| Nitric Oxide | Glial Cells | Enhanced synthesis | nih.gov |
| IFNγ/STAT1/IL-1β/NFκB Pathway | Lungs (in vivo model) | ET-2 promotes this pro-inflammatory signaling cascade. | nih.gov |
| Phospholipase A2 | General | Activation, leading to downstream inflammatory mediators. | finsnes.no |
Other Developmental Functions (e.g., Lung Development)
Endothelin 2 plays a significant role in the development and maintenance of lung structure. nih.gov Studies in mice have shown that the deletion of the Edn2 gene results in histological abnormalities in the lungs after birth. nih.gov Furthermore, conditional deletion of Edn2 in adult mice leads to similar, though less severe, structural and functional lung abnormalities, highlighting its importance not only for development but also for maintaining lung integrity throughout life. jci.orgkobe-u.ac.jp In the developing human lung, endothelin immunoreactivity and mRNA have been primarily localized in pulmonary endocrine cells. nih.gov The density of these endothelin-producing cells is highest during fetal life and decreases after birth, suggesting a role in growth regulation within the developing lung. nih.gov While ET-1 is primarily expressed in the lung mesenchyme, ET-2 has been identified in the lung epithelium. kobe-u.ac.jp Research indicates that epithelial-derived ET-2 may have a protective role against pulmonary fibrosis. kobe-u.ac.jp
| Developmental Process | Key Findings | Species Studied |
| Lung Development | Deletion of the Edn2 gene leads to histological abnormalities and emphysematous structural changes. nih.govjci.org | Mouse |
| Lung Maintenance | Conditional deletion of Edn2 in adult mice results in structural and functional abnormalities. jci.orgkobe-u.ac.jp | Mouse |
| Cellular Localization | Expressed in pulmonary endocrine cells and airway epithelium in the developing human lung. nih.gov | Human |
General Cellular Processes: Cell Proliferation and Differentiation
Endothelin 2 is a significant modulator of cell proliferation and differentiation in various tissues. ontosight.aiabcam.com Its signaling can influence cell growth and specialization, often through the MAPK/ERK pathway. abcam.com
In the context of reproductive physiology, EDN2 is transiently expressed in the granulosa cells of periovulatory follicles. nih.govoup.com Studies in bovine granulosa cells have shown that EDN2 can induce cell proliferation and differentiation, processes that are characteristic of the developing corpus luteum. oup.com This suggests that EDN2, triggered by factors like luteinizing hormone (LH) and hypoxia, facilitates corpus luteum formation by promoting the growth and specialization of these cells. oup.com
Furthermore, endothelins, including EDN2, are potent stimulators of melanoblast proliferation and differentiation. cdnsciencepub.com In the development of neural crest-derived melanocytes, endothelin signaling through the endothelin B receptor is crucial for the generation of both early melanoblasts and pigmented cells. cdnsciencepub.combiologists.com
In pathological contexts, such as cancer, EDN2 has also been implicated in cell proliferation. For instance, in breast tumor cells, EDN2 can act as a chemoattractant and promote invasion, processes linked to cell proliferation and migration. aacrjournals.org This action involves signaling through both endothelin receptors and a p42/p44 mitogen-activated protein kinase (MAPK)-mediated pathway. aacrjournals.org
| Cellular Process | Tissue/Cell Type | Research Finding |
| Cell Proliferation | Bovine Granulosa Cells | EDN2 induces cell proliferation, contributing to corpus luteum formation. oup.com |
| Cell Differentiation | Bovine Granulosa Cells | EDN2 promotes the differentiation of granulosa cells. oup.com |
| Cell Proliferation | Mouse Melanoblasts | Endothelins stimulate the proliferation of melanoblasts. cdnsciencepub.com |
| Cell Differentiation | Mouse Melanoblasts | Endothelins promote the differentiation of melanoblasts into pigmented cells. cdnsciencepub.com |
| Cell Proliferation | Human Breast Tumor Cells | EDN2 promotes chemotaxis and invasion, which are related to cell proliferation. aacrjournals.org |
Contribution to Temperature Homeostasis
Endothelin 2 plays a critical role in the regulation of body temperature. wikipedia.orguniprot.org Studies on mice with a deficiency in Endothelin 2 have revealed that these animals exhibit hypothermia, indicating a failure to maintain normal body temperature. wikipedia.org This suggests that EDN2 is essential for proper thermoregulation. nih.gov The mechanisms by which EDN2 contributes to temperature homeostasis are linked to its broader role in energy homeostasis. wikipedia.orgnih.gov While the precise pathways are still under investigation, the hypothermic phenotype of EDN2-deficient mice underscores the peptide's importance in this fundamental physiological process. wikipedia.org In contrast, chronic exposure to cold has been shown to increase the production of endothelin-1 and alter the expression of its receptors, suggesting a broader involvement of the endothelin system in the response to cold temperatures. physiology.org
| Physiological Parameter | Effect of EDN2 Deficiency | Species Studied |
| Body Temperature | Hypothermia (lower than normal body temperature). wikipedia.org | Mouse |
| Energy Homeostasis | Defective energy homeostasis. nih.gov | Mouse |
Pathophysiological Involvement of Endothelin 2 Human
Cancer Pathogenesis
The involvement of EDN2 in cancer is multifaceted, encompassing direct effects on tumor cell behavior and modulation of the surrounding microenvironment. nih.govnih.gov Research has highlighted its function in promoting tumor growth, enhancing cell survival under stress conditions like hypoxia, and driving the invasive and metastatic processes. wikipedia.orgaacrjournals.org
Endothelin 2 contributes to tumor growth by promoting cell proliferation. cdnsciencepub.com Like other members of the endothelin family, it can exert mitogenic effects, stimulating cancer cells to divide and expand. aacrjournals.orgaacrjournals.org This proliferative signaling is often mediated through its G-protein coupled receptors, Endothelin Receptor Type A (ETAR) and Endothelin Receptor Type B (ETBR), which are expressed on various tumor cells. nih.govaacrjournals.org In lung adenocarcinoma, for instance, elevated EDN2 expression is associated with increased tumor cell proliferation, and silencing the EDN2 gene leads to a reduction in this growth. cdnsciencepub.comnih.govphysiology.org While some studies have shown that EDN2 can stimulate the proliferation of colorectal cancer cells, its role can be context-dependent. researchgate.net In certain cancers, such as clear cell renal cell carcinoma (ccRCC), the upregulation of EDN2 is more pronounced in tumors with less aggressive features, suggesting a complex and potentially dual role in tumor progression. nih.gov
A critical role for EDN2 in cancer pathogenesis is its function as a hypoxia-induced autocrine survival factor, particularly documented in breast cancer. aacrjournals.orgaacrjournals.orgnih.gov Tumors often contain regions of low oxygen, or hypoxia, a stressful condition that can induce apoptosis (programmed cell death). wikipedia.orgaacrjournals.org In response to hypoxia, breast tumor cells upregulate the expression of EDN2. nih.govaacrjournals.orgresearchgate.net This increase is dependent on the hypoxia-inducible factor 1 (HIF-1), a key transcription factor in cellular adaptation to low oxygen. aacrjournals.orgnih.gov
The secreted EDN2 then binds to its receptor, primarily the ETBR, on the same tumor cells, creating an autocrine loop that protects the cells from hypoxia-associated apoptosis. aacrjournals.orgaacrjournals.org This survival mechanism allows tumor cells to withstand the harsh, low-oxygen environment within a growing tumor mass. wikipedia.orgaacrjournals.org Experimental studies have shown that adding EDN2 peptide to breast cancer cells in hypoxic conditions increases their survival, an effect that can be reversed by an ETBR antagonist like BQ-788. aacrjournals.orgaacrjournals.org In murine models, injecting this antagonist into breast tumors led to increased necrosis and decreased tumor growth, underscoring the importance of the EDN2/ETBR survival pathway. aacrjournals.orgnih.govresearchgate.net
EDN2 significantly enhances the invasive and metastatic capabilities of cancer cells. nih.govresearchgate.net In breast cancer, EDN2 induces a more invasive phenotype, stimulating tumor cells to migrate and invade through the extracellular matrix. wikipedia.orgaacrjournals.orgkcl.ac.uk This process is mediated through both ETAR and ETBR and involves the p42/p44 mitogen-activated protein kinase (MAPK) pathway. nih.govaacrjournals.org In lung adenocarcinoma cells, silencing EDN2 has been shown to reduce migration and invasion. cdnsciencepub.comnih.govkobe-u.ac.jp
Conversely, in colon cancer, EDN2 expression is often markedly reduced or silenced through epigenetic mechanisms like hypermethylation. nih.govnih.govdeepdyve.com Studies have demonstrated that forcing the re-expression of EDN2 in human colon cancer cells significantly weakens their migration and invasion capabilities, suggesting it may act as a natural antagonist to the pro-metastatic effects of ET-1 in this specific cancer type. nih.govnih.gov
| Cancer Type | Effect of Endothelin 2 on Invasion and Metastasis | Primary Receptor(s) Involved | Reference |
|---|---|---|---|
| Breast Cancer | Promotes chemotaxis and invasion | ETAR and ETBR | nih.govaacrjournals.org |
| Lung Adenocarcinoma | Promotes migration and invasion | Not specified | cdnsciencepub.comnih.gov |
| Colon Cancer | Inhibits migration and invasion (when re-expressed) | Not specified | nih.govnih.gov |
A key mechanism by which EDN2 facilitates tumor invasion is by modulating the activity of matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9. nih.govaacrjournals.org These enzymes are crucial for degrading components of the extracellular matrix (ECM) and basement membranes, physical barriers that cancer cells must overcome to invade surrounding tissues and metastasize. mdpi.comaacrjournals.org
In breast cancer models, the stimulation of co-cultures of tumor cells and macrophages with EDN2 leads to increased production of MMP-2 and MMP-9 by the macrophages. nih.govaacrjournals.org This enzymatic activity results in a marked increase in the invasion of the tumor cells. nih.govaacrjournals.org The endothelin system's ability to upregulate MMPs is a critical step in promoting the degradation of the ECM, thereby paving the way for cancer cell dissemination. nih.govnih.gov
EDN2 plays a significant role in shaping the tumor microenvironment (TME), which is the complex ecosystem of cancer cells, stromal cells, immune cells, and the ECM. nih.govportlandpress.comnih.gov A key aspect of this modulation is the interaction with tumor-associated macrophages (TAMs). bioscientifica.com EDN2 acts as a chemoattractant for macrophages, drawing them into the tumor. nih.govnih.gov
Once within the tumor, particularly in hypoxic regions where EDN2 is highly expressed, these macrophages can become activated. nih.govaacrjournals.orgnih.gov This activation, driven by EDN2, stimulates the macrophages to produce pro-angiogenic cytokines and MMPs, which further promote tumor growth and invasion. nih.govbioscientifica.com Therefore, by recruiting and activating macrophages, EDN2 helps create a supportive and pro-invasive TME. aacrjournals.orgnih.gov
The expression and function of EDN2 vary significantly across different human cancers.
Breast Cancer : EDN2 is rarely detected in normal breast tissue but is significantly upregulated in invasive ductal carcinomas, especially in hypoxic areas. aacrjournals.orgaacrjournals.org It functions as a crucial autocrine survival factor that protects tumor cells from hypoxia-induced apoptosis and promotes an invasive phenotype by stimulating chemotaxis and ECM degradation. wikipedia.orgaacrjournals.orgaacrjournals.orgaacrjournals.org
Renal Adenocarcinoma : Human renal adenocarcinoma cell lines have been found to synthesize and secrete high levels of EDN2. nih.gov Its expression can be induced by hypoxia in the absence of a functioning von Hippel Lindau (VHL) gene, a common event in clear cell renal cell carcinoma (ccRCC). nih.gov Interestingly, in ccRCC, higher EDN2 expression is associated with less aggressive pathological features and a lower risk of progression, suggesting a complex role that may differ from its function in other cancers. nih.gov
Colon Cancer : In contrast to many other cancers, EDN2 is frequently downregulated or silenced in both human and rat colon cancers. nih.govnih.gov This silencing occurs via epigenetic mechanisms, specifically gene hypermethylation. nih.govdeepdyve.com The loss of EDN2 expression appears to contribute to cancer progression, as its forced re-expression inhibits the migration and invasion of colon cancer cells. nih.govscirp.org This suggests EDN2 may function as a tumor suppressor in the colon, acting as a natural antagonist to ET-1. nih.govdeepdyve.com
Interactions with Chemokine-Mediated Cell Chemotaxis
Endothelin 2 has been identified as a significant modulator of inflammatory cell migration, exhibiting chemokine-like properties. Its interactions with chemokine-mediated cell chemotaxis are primarily centered on its ability to attract and activate specific leukocyte populations.
Macrophage Chemotaxis: Research has demonstrated that ET-2 is a potent chemoattractant for macrophages. nih.govnih.gov Studies utilizing Boyden chambers have shown that the chemotactic response of macrophages to ET-2 is comparable in strength to that induced by CCL2, a well-established inflammatory chemokine. nih.gov This chemotactic effect is mediated through the endothelin B receptor (ETB) and involves the activation of the MAPK signaling pathway. nih.govnih.gov Interestingly, while ET-2 strongly attracts macrophages, it does not exert a chemotactic effect on monocytes. nih.gov
Neutrophil Chemotaxis: The influence of ET-2 on neutrophil migration is concentration-dependent. At lower concentrations, ET-2 stimulates neutrophil chemotaxis, whereas at higher concentrations, it can inhibit their migration. nih.gov This biphasic response suggests a complex regulatory role for ET-2 in the context of acute inflammation where neutrophils are key players. Endothelins, including ET-2, have been shown to elicit a selective chemoattractant activity for human neutrophils. nih.gov
Interactions with Chemokine Signaling: The signaling pathways activated by ET-2 in the context of chemotaxis show parallels with classical chemokine signaling. The activation of G-protein-coupled endothelin receptors and the subsequent involvement of the MAPK pathway are common features. aacrjournals.org Furthermore, ET-2 has been shown to enhance the chemotactic response of breast tumor cells to other chemokines, such as CXCL12 and CCL21, suggesting that ET-2 can amplify existing chemokine gradients and thereby influence cell migration in various pathological conditions. aacrjournals.org
| Cell Type | Effect of ET-2 | Receptor(s) Involved | Key Signaling Pathway | Reference |
|---|---|---|---|---|
| Macrophages | Potent Chemoattractant | ETB | MAPK | nih.govnih.gov |
| Neutrophils | Chemoattractant (low concentrations), Inhibitory (high concentrations) | Not specified | Not specified | nih.gov |
| Breast Tumor Cells | Chemoattractant; Enhances chemotaxis to CXCL12 and CCL21 | ETA and ETB | MAPK | aacrjournals.org |
Fibrotic Disorders
Endothelin 2 is implicated in the pathogenesis of fibrotic diseases in several organs, where it contributes to the excessive deposition of extracellular matrix and subsequent tissue remodeling.
Endothelin 2 Involvement in Myocardial Fibrosis and Cardiac Remodeling
While the role of the endothelin system, particularly ET-1, in cardiac fibrosis is well-documented, the specific contributions of ET-2 are an emerging area of investigation. Elevated expression of ET-2 has been associated with increased myocardial fibrosis, especially in the context of diabetes. nih.gov Transgenic rat studies have indicated that long-term overexpression of ET-2 can lead to significant coronary artery wall hypertrophy in diabetic animals. nih.gov
Mechanisms in Pulmonary Fibrosis
In contrast to its pro-fibrotic role in some other tissues, recent evidence suggests that Endothelin 2 may have a protective function in the lungs. nih.govnih.gov ET-2 is expressed in the lung epithelium, and studies in mouse models of bleomycin-induced pulmonary fibrosis have shown that the deletion of ET-2 in epithelial cells exacerbates the fibrotic response. nih.govnih.gov
The protective mechanisms of ET-2 in the lung appear to be twofold:
Inhibition of Epithelial Cell Apoptosis: ET-2 has been shown to protect alveolar epithelial cells from apoptosis, a key initiating event in pulmonary fibrosis. nih.gov Knockdown of ET-2 in lung epithelial cell lines leads to increased apoptosis mediated by oxidative stress. nih.govnih.gov
Suppression of Fibroblast Activation: Unlike ET-1, which promotes the activation of lung fibroblasts, ET-2 has been found to impede this process. nih.govnih.gov It is thought to achieve this by inhibiting the TGF-β–SMAD2/3 signaling pathway, a central regulator of fibroblast-to-myofibroblast differentiation and collagen synthesis. nih.govnih.gov
These findings suggest that a balance between ET-1 and ET-2 may be crucial in the development and progression of pulmonary fibrosis, with ET-2 acting as a counter-regulatory molecule to the pro-fibrotic actions of ET-1. nih.gov
| Molecule | Effect on Fibroblast Activation | Effect on Epithelial Cell Apoptosis | Overall Role in Pulmonary Fibrosis | Reference |
|---|---|---|---|---|
| Endothelin 1 | Promotes | Not specified | Pro-fibrotic | nih.govnih.gov |
| Endothelin 2 | Inhibits (via TGF-β–SMAD2/3 pathway) | Inhibits | Protective | nih.govnih.gov |
Contribution to Renal Fibrosis and Glomerulosclerosis
The endothelin system is a key contributor to the pathogenesis of chronic kidney disease, with ET-1 being a well-established mediator of renal injury. karger.comnih.gov While much of the research has focused on ET-1, studies involving transgenic animal models have shed light on the specific role of ET-2. Overexpression of human ET-2 in rats has been shown to contribute to the development of glomerulosclerosis, a scarring of the kidney's filtering units. nih.govwikipedia.org
The pro-fibrotic effects of the endothelin system in the kidney are largely mediated by the ETA receptor. karger.com Activation of this receptor leads to a cascade of events including inflammation, podocyte injury, and the accumulation of extracellular matrix proteins, ultimately resulting in glomerulosclerosis and interstitial fibrosis. karger.comnih.gov Although the precise downstream signaling of ET-2 in this context is less defined than that of ET-1, its ability to induce glomerulosclerosis in animal models points to its significant contribution to the fibrotic processes in the kidney.
Role in Hepatic Fibrosis
The role of the endothelin system in the progression of liver fibrosis is primarily understood through the actions of ET-1 on hepatic stellate cells (HSCs). jci.orgnih.gov Upon liver injury, HSCs become activated and transform into myofibroblast-like cells, which are the main source of extracellular matrix deposition in the fibrotic liver. jci.orgnih.gov Endothelins, acting through ETA and ETB receptors on HSCs, stimulate their activation and proliferation. jci.orgnih.gov
Currently, there is a lack of specific research detailing the direct role of Endothelin 2 in hepatic fibrosis. The existing literature predominantly focuses on ET-1 and the general effects of endothelin receptor antagonism in mitigating liver fibrosis. jci.orgnih.gov Therefore, while it is plausible that ET-2 contributes to this process due to its shared receptors with ET-1, further investigation is required to elucidate its specific functions and mechanisms in the context of liver fibrosis.
Pro-inflammatory and Myofibroblast Formation Effects in Fibrosis
Endothelin 2 contributes to the fibrotic milieu through its pro-inflammatory actions and its influence on the formation of myofibroblasts, the key effector cells in fibrosis.
Pro-inflammatory Effects: As detailed in section 6.1.6, ET-2 acts as a chemoattractant for key inflammatory cells, including macrophages and neutrophils. nih.govnih.govwikipedia.org This recruitment of immune cells to sites of injury is a critical early step in the fibrotic cascade. In addition to its chemotactic properties, ET-2 can also lead to the activation of macrophages, further amplifying the inflammatory response. nih.govnih.gov Deletion of ET-2 has been shown to suppress acute lung inflammation in animal models by reducing the neutrophil-mediated IFNγ/STAT1/IL-1β/NFκB signaling cascade. nih.gov
Myofibroblast Formation: Endothelins are recognized as potent mitogens for mesenchymal cells and can induce their differentiation. taylorandfrancis.com The transformation of fibroblasts into myofibroblasts is a critical event in the development of fibrosis. While ET-1 has been shown to synergize with TGF-β to promote myofibroblast differentiation, the direct role of ET-2 in this process is less clearly defined. nih.gov However, given that ET-2 can activate the same receptors as ET-1 and is involved in wound healing processes, it is likely to play a role in the complex signaling network that governs myofibroblast formation and function. jci.orgnih.gov
Influence on Collagen Production and Matrix Metalloproteinase Inhibition in Fibrosis
Endothelin-2 (ET-2) exhibits a complex and sometimes contradictory role in the development of fibrosis, particularly concerning collagen synthesis and fibroblast activity. Research into pulmonary fibrosis suggests that ET-2 may have a protective function. In mouse models, ET-2 has been shown to hamper the activation of primary mouse lung fibroblast cells by inhibiting the TGF-β–SMAD2/3 pathway, a key signaling cascade involved in collagen synthesis. kobe-u.ac.jp This finding indicates that ET-2, in contrast to the profibrotic actions of Endothelin-1 (B181129), could potentially suppress processes that lead to excessive collagen deposition in the lungs. kobe-u.ac.jp
However, studies in the context of diabetic cardiomyopathy present a different perspective. In a rat model, the overexpression of the human endothelin-2 gene was found to aggravate myocardial interstitial fibrosis. bohrium.com This suggests that in the cardiac environment, elevated levels of ET-2 may contribute to the pathological accumulation of extracellular matrix proteins like collagen, promoting tissue scarring and dysfunction. bohrium.com The divergent roles of ET-2 in fibrosis appear to be tissue-specific, with evidence pointing towards both protective and detrimental effects depending on the pathological context. kobe-u.ac.jpbohrium.com While the broader endothelin system, particularly ET-1, is known to modulate the expression of extracellular matrix components and matrix metalloproteinases (MMPs) to promote tissue remodeling and fibrosis, the specific influence of ET-2 on MMP inhibition requires further elucidation. oup.com
Hypertension and Blood Pressure Dysregulation
Endothelin-2 is a potent vasoconstrictor peptide that plays a role in the modulation of vascular tone and blood pressure regulation. researchgate.netwikipedia.org By binding to ETA receptors on arterial smooth muscle cells, ET-2 can induce powerful and long-lasting vasoconstriction, which is a fundamental mechanism for increasing blood pressure. researchgate.net The endothelin system is recognized as a contributor to blood pressure elevation and vascular remodeling in several experimental models of hypertension. nih.gov
Genetic Polymorphisms of EDN2 and Association with Blood Pressure
Genetic variations within the endothelin-2 gene (EDN2) have been linked to differences in blood pressure among individuals. researchgate.netwikipedia.org Specific single nucleotide polymorphisms (SNPs) in the EDN2 gene have been quantitatively associated with pretreatment diastolic blood pressure levels, particularly in individuals with hypertension. researchgate.net
Research has identified certain EDN2 gene polymorphisms that are correlated with essential hypertension. wikipedia.org Conversely, other studies have shown associations between different, rarer EDN2 polymorphisms and lower diastolic blood pressures. wikipedia.org This suggests that the genetic architecture of the EDN2 gene can contribute to both susceptibility to and protection from high blood pressure. The specific functional consequences of these polymorphisms, such as alterations in the transcription and translation of the EDN2 gene, are an area of ongoing investigation. nih.gov
| EDN2 Polymorphism | Associated Blood Pressure Effect | Reference |
|---|---|---|
| Specific (unnamed) Polymorphism | Correlated with essential hypertension | wikipedia.org |
| Rare Polymorphisms | Associated with lower diastolic blood pressure | wikipedia.org |
| General Polymorphisms | Quantitative association with diastolic blood pressure in hypertensives | researchgate.net |
Vascular Remodeling and Injury
Endothelin-2 is implicated in the processes of vascular remodeling and the response to vascular injury, primarily through its effects on vascular smooth muscle cells. bohrium.comwikipedia.org The endothelin system contributes to vascular hypertrophy, a thickening of the vessel walls that can occur in response to injury or chronic conditions like hypertension. biologiachile.cl
Direct evidence for the role of ET-2 in this process comes from studies on transgenic rats overexpressing the human ET-2 gene. In the context of diabetic cardiomyopathy, these animals exhibited more severe hypertrophy of large coronary arteries and small intramyocardial arterioles compared to controls. bohrium.com This indicates that elevated ET-2 levels can promote structural changes in blood vessels, contributing to pathology independent of blood pressure changes. bohrium.com Endothelins mediate these effects by stimulating pathways involved in cell proliferation and extracellular matrix deposition. ahajournals.org The activation of both ETA and ETB receptors on vascular smooth muscle cells can lead to proliferation, contributing to the thickening of the intimal and medial layers of the artery wall following injury. nih.gov
Vasospasm Pathophysiology (e.g., Cerebral Vasospasm)
The endothelin family of peptides, including Endothelin-2, are potent vasoconstrictors and are strongly implicated in the pathophysiology of vasospasm, particularly cerebral vasospasm following a subarachnoid hemorrhage (SAH). nih.govahajournals.org Although much of the research has focused on Endothelin-1, the mechanisms of action are relevant to ET-2 due to shared receptors and functional properties. ahajournals.org
Endothelins mediate their powerful constricting effect on vascular smooth muscle through two receptor subtypes, ETA and ETB. ahajournals.org The ETA receptor, in particular, has a high affinity for both ET-1 and ET-2. ahajournals.org Following an SAH, the release of blood into the subarachnoid space is thought to trigger an increased local production of endothelins. nih.gov The subsequent activation of ETA receptors on cerebral arteries by these peptides, including ET-2, can lead to intense and prolonged vasoconstriction. ahajournals.orgmdpi.com This pathological narrowing of the blood vessels, or vasospasm, can restrict blood flow to the brain, potentially causing ischemic injury. mdpi.com
Association with Atrial Fibrillation and Hypertrophic Cardiomyopathy
A specific genetic polymorphism in the Endothelin-2 gene (EDN2) has been identified as a potential risk factor for the development of atrial fibrillation (AF) in patients with hypertrophic cardiomyopathy (HCM). nih.gov A study by Nagai et al. investigated the A985G polymorphism (rs5800) in the EDN2 gene in a cohort of 110 HCM patients. nih.gov
The study found that the frequency of the A allele was significantly higher in patients who subsequently developed AF during long-term follow-up compared to those who remained in sinus rhythm (0.21 vs. 0.11, respectively). nih.gov In a multivariate analysis, the presence of the A985 allele of the EDN2 gene was associated with an increased adjusted risk for the occurrence of AF. nih.gov These findings suggest that this specific genetic variant of ET-2, which has been considered protective in other cardiovascular diseases, may predispose individuals with HCM to develop atrial fibrillation. nih.gov
| Patient Group (HCM) | EDN2 A985G Polymorphism Finding | Significance (p-value) | Reference |
|---|---|---|---|
| Developed Atrial Fibrillation (n=26) | A allele frequency of 0.21 | p=0.014 (for genotype distribution) | nih.gov |
| Remained in Sinus Rhythm (n=84) | A allele frequency of 0.11 | ||
| All Patients (Multivariate Model) | A985 allele associated with increased AF risk | p=0.018 | nih.gov |
Role in Polycystic Ovary Syndrome (PCOS)
Recent research has highlighted a potential role for Endothelin-2 in the pathophysiology of Polycystic Ovary Syndrome (PCOS), a common endocrine disorder affecting women of reproductive age. nih.govnih.gov Studies have shown that granulosa-lutein cells (GLCs) from women with PCOS exhibit significantly reduced levels of EDN2 expression compared to those from normally ovulating women. nih.govresearchgate.net
This aberrant expression of ET-2 in PCOS appears to be linked to a disrupted hypoxic signaling pathway. nih.gov Specifically, the levels of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of EDN2 transcription, are also reduced in the GLCs of women with PCOS. nih.govnih.gov Since ET-2 plays a crucial role in the processes of follicular rupture and ovulation, it is hypothesized that the lower levels of ET-2 found in the periovulatory follicles of women with PCOS may contribute to the ovulation failure and reduced fertility that are characteristic of the syndrome. nih.govresearchgate.net
Endothelin 2 in Oxidative Stress Response
Endothelin 2 (ET-2), a potent vasoconstrictor peptide, is implicated in the complex interplay of pathways that constitute the body's oxidative stress response. hilarispublisher.comresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. portlandpress.com This imbalance can lead to endothelial dysfunction, a condition where the lining of blood vessels fails to perform its normal functions, which is often associated with an increase in endothelin production and the generation of ROS. hilarispublisher.com While much of the research has centered on its isoform, Endothelin-1, evidence suggests that ET-2 also plays a significant role in processes linked to oxidative stress, particularly in the context of cardiovascular diseases like essential hypertension. researchgate.net
Research has demonstrated a significant positive correlation between plasma levels of ET-2 and key biomarkers of oxidative stress. researchgate.net In patients with essential hypertension, elevated levels of ET-2 are observed alongside increased concentrations of oxidized low-density lipoprotein (Ox-LDL), 8-iso-Prostaglandin F2α (8-iso-PGF2α), and nitrite. researchgate.net Ox-LDL is a recognized indicator of lipid peroxidation and endothelial dysfunction, while 8-iso-PGF2α is a reliable marker of in vivo oxidative stress. hilarispublisher.comresearchgate.net The concurrent rise in these markers with ET-2 levels points towards a potential role for this peptide in either stimulating or being stimulated by oxidative stress pathways. hilarispublisher.com
The broader endothelin family is known to contribute to oxidative stress by stimulating the production of superoxide, a primary ROS, through the activation of enzymes like NADPH oxidase. portlandpress.comahajournals.org This process is often mediated through the ETA receptor. portlandpress.com The generation of ROS within the vascular wall can lead to decreased availability of nitric oxide (NO), a critical molecule for maintaining vascular health and stability. hilarispublisher.com Although direct mechanistic studies on ET-2's specific interaction with NADPH oxidase are less developed compared to ET-1, the strong correlation with oxidative markers in clinical studies suggests a shared or similar pathway. hilarispublisher.comportlandpress.com
A pivotal study investigating the link between ET-2 and oxidative stress in essential hypertension provided detailed findings on this association. The research highlighted that individuals with essential hypertension had significantly higher levels of ET-2 and oxidative stress biomarkers compared to healthy controls.
Research Findings on Endothelin 2 and Oxidative Stress Markers in Essential Hypertension
| Biomarker | Essential Hypertension (EH) Subjects (Mean ± SD) | Control Subjects (Mean ± SD) | P-value | Correlation with ET-2 in EH Subjects (r-value) |
|---|---|---|---|---|
| Endothelin 2 (ET-2) (pg/ml) | 1.89 ± 0.53 | 0.98 ± 0.31 | <0.001 | N/A |
| Oxidized Low-Density Lipoprotein (Ox-LDL) (ng/ml) | 110.2 ± 19.8 | 85.6 ± 15.4 | <0.001 | 0.45 |
| 8-iso-Prostaglandin F2α (8-iso-PGF2α) (pg/ml) | 35.1 ± 9.2 | 22.5 ± 7.8 | <0.001 | 0.51 |
| Nitrite (NO2-) (µM) | 988.4 ± 185.6 | 754.3 ± 145.2 | <0.001 | 0.39 |
Data sourced from a study on 100 subjects with essential hypertension and 150 normotensive controls. researchgate.net
These findings underscore the implication of ET-2 in the pathophysiology of conditions marked by heightened oxidative stress. researchgate.net The positive correlations suggest a coordinated relationship where ET-2 may contribute to the oxidative burden, or conversely, its production may be upregulated in response to existing oxidative stress. hilarispublisher.com
Pharmacological Modulation of Endothelin 2 Human System: Mechanistic Studies
Endothelin Receptor Antagonists
Endothelin receptor antagonists (ERAs) are designed to block the binding of endothelin peptides to their respective receptors, thereby inhibiting downstream signaling pathways. These antagonists are broadly classified into selective ETA receptor antagonists, selective ETB receptor antagonists, and dual ETA/ETB receptor antagonists.
ETAR Selective Antagonists (e.g., BQ-123) and their Mechanisms of Action
BQ-123 is a cyclic pentapeptide that functions as a selective antagonist for the endothelin A (ETA) receptor. wikipedia.orgselleckchem.comtocris.com Its primary mechanism involves competitively inhibiting the binding of endothelin peptides, including ET-1 and ET-2, to the ETA receptor. wikipedia.orgselleckchem.comtocris.com The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. wikipedia.orgahajournals.org By blocking ETA receptors, BQ-123 prevents these vasoconstrictive and proliferative effects. In vitro studies have demonstrated that BQ-123 selectively inhibits ETA-mediated contraction in vascular smooth muscle cells and blocks ET-1-induced phosphoinositide breakdown and DNA synthesis. selleckchem.com BQ-123 has been utilized as a research tool to investigate endothelin receptor function and has shown efficacy in reversing ET-1-induced contractions. wikipedia.orgselleckchem.comtocris.com Its binding affinity for the ETA receptor is characterized by an IC50 value of approximately 7.3 nM, with significantly lower affinity for ETB receptors. selleckchem.com
ETBR Selective Antagonists (e.g., BQ-788) and their Mechanisms of Action
BQ-788 is a potent and selective antagonist of the endothelin B (ETB) receptor. medchemexpress.compnas.orgmedchemexpress.cn It competitively inhibits the binding of ET-1 to ETB receptors with a high affinity, exhibiting an IC50 of 1.2 nM for ETB receptors, while demonstrating poor inhibition of ETA receptors (IC50 of 1300 nM). medchemexpress.compnas.orgmedchemexpress.cn BQ-788 does not possess agonist activity and can antagonize ETB receptor-mediated vasoconstriction. medchemexpress.compnas.orgmedchemexpress.cn In human studies, systemic administration of BQ-788 has resulted in peripheral vasoconstriction, suggesting that endogenous ET-1 acting via ETB receptors predominantly promotes vasodilation. ahajournals.orgahajournals.org Furthermore, BQ-788 has been shown to inhibit various biological effects of ET-1, including bronchoconstriction and cell proliferation, and plays a role in the clearance of circulating ET-1. medchemexpress.commedchemexpress.cn Administration of BQ-788 can lead to increased plasma concentrations of ET-1, indicating effective ETB receptor blockade. medchemexpress.commedchemexpress.cn
Dual ETAR/ETBR Antagonists (e.g., Bosentan, Macitentan) and their Mechanisms of Action
Dual endothelin receptor antagonists block both ETA and ETB receptors, offering a broader modulation of the endothelin system.
Bosentan: Bosentan is a non-selective dual antagonist that binds to both ETA and ETB receptors, preventing ET-1 from mediating its effects. cvpharmacology.comdrugbank.compatsnap.comeuropa.eu It exhibits a slightly higher affinity for ETA receptors. drugbank.com By blocking these receptors, Bosentan inhibits ET-1-induced vasoconstriction and cell proliferation. patsnap.comeuropa.eu Its mechanism leads to a reduction in both pulmonary and systemic vascular resistance, resulting in increased cardiac output. europa.eu Specifically, it prevents ETA-mediated smooth muscle contraction and, by blocking endothelial ETB receptors, can paradoxically enhance the release of vasodilatory mediators like nitric oxide (NO) and prostacyclin. patsnap.com
Macitentan (B1675890): Macitentan is an orally active dual endothelin receptor antagonist with a notable selectivity for the ETA receptor over the ETB receptor (approximately 50-fold). wikipedia.orgpatsnap.comtga.gov.aunhhealthyfamilies.com It effectively prevents ET-1 from binding to both ETA and ETB receptors, thereby inhibiting ET-1's detrimental actions, including vasoconstriction, fibrosis, and cellular proliferation. patsnap.comtga.gov.aunhhealthyfamilies.com Macitentan is characterized by its high affinity for ET receptors and sustained receptor occupancy, contributing to its clinical efficacy. wikipedia.orgtga.gov.aunhhealthyfamilies.com In preclinical models of pulmonary hypertension, macitentan has demonstrated the ability to selectively reduce mean pulmonary arterial pressure without impacting systemic blood pressure and to prevent pulmonary arterial hypertrophy. tga.gov.au Its pharmacological activity is also contributed to by its active metabolite. patsnap.comtga.gov.aunhhealthyfamilies.compahealthwellness.com
Mechanisms of Antagonist Effects on Cell Survival, Invasion, and Vasodilation
Endothelin receptor antagonists exert their effects through various mechanisms impacting vascular tone and cellular processes.
Vasodilation: Vasodilation induced by endothelin receptor antagonists is largely attributed to the modulation of nitric oxide (NO) pathways. Selective ETA receptor antagonism, as seen with BQ-123, promotes vasodilation by enhancing endogenous NO generation and counteracting ETAR-mediated vasoconstriction. ahajournals.orgahajournals.org ETB receptors on endothelial cells also play a role in vasodilation by stimulating NO release. ahajournals.orgahajournals.orgcvpharmacology.comnih.gov Conversely, blockade of ETB receptors can lead to vasoconstriction, highlighting their primary role in vasodilation. ahajournals.orgahajournals.org Dual antagonists like Bosentan achieve vasodilation by blocking both receptor types, thereby preventing vasoconstriction and potentially augmenting NO release. patsnap.comeuropa.eu
Cell Survival and Proliferation: The ETA receptor is a key mediator of cell proliferation and vascular remodeling. wikipedia.orgahajournals.org ET-1 binding to ETA receptors stimulates smooth muscle cell proliferation. wikipedia.org Antagonists such as BQ-123 can inhibit ET-1-induced DNA synthesis in vascular cells. selleckchem.com Furthermore, ET-1 signaling via ETA receptors contributes to mesangial cell proliferation and extracellular matrix production, particularly in renal diseases. nih.gov ETB receptor blockade has also been linked to a reduction in fibrosis and inflammation. patsnap.com
Endothelin Converting Enzyme (ECE) Inhibitors (e.g., Phosphoramidon (B1677721), SLV306)
Phosphoramidon: Phosphoramidon is a well-established inhibitor of ECE and also exhibits inhibitory activity against neutral endopeptidase (NEP). mdpi.comahajournals.orgcore.ac.ukoup.com Its mechanism of action centers on preventing the conversion of big endothelin to active endothelin. mdpi.comoup.com Research indicates that phosphoramidon can trigger autophagy and suppress endoplasmic reticulum (ER) stress and the NLRP3 inflammasome in kidney cells, suggesting a potential renoprotective effect in chronic kidney disease. mdpi.com Although not orally active, phosphoramidon has demonstrated vasodilator effects when administered locally, likely due to ECE inhibition. ahajournals.orgcore.ac.uk Furthermore, it has been shown to reduce mean arterial pressure in hypertensive rat models. oup.com
SLV306: SLV306 is an orally active compound that functions as a dual inhibitor of both NEP and ECE. core.ac.uk
Endothelin Receptor Agonists (e.g., IRL1620 as a research tool)
Endothelin receptor agonists stimulate the endothelin receptors, mimicking the effects of endogenous endothelin peptides. IRL1620 is a synthetic analog of ET-1 that acts as a highly selective agonist for the endothelin B (ETB) receptor. drugbank.comnih.govfrontiersin.org Its mechanism involves activating ETB receptors on vascular endothelial cells, which leads to the release of nitric oxide (NO) and subsequent vasodilation. drugbank.comnih.govfrontiersin.org IRL1620 has been explored for its potential to increase cerebral blood flow (CBF), promote angiogenesis, and improve functional recovery following ischemic stroke. nih.govfrontiersin.org It has also been investigated for its ability to selectively increase tumor blood flow, potentially enhancing the delivery of chemotherapeutic agents. drugbank.com Studies have shown that IRL1620 can upregulate ETB receptors and increase vascular endothelial growth factor (VEGF) in brain tissue following ischemic injury. nih.gov It is important to note that ETB receptors can mediate both vasoconstriction (when located on vascular smooth muscle cells) and vasodilation (on endothelial cells), with IRL1620's specific effect potentially varying based on receptor localization and tissue context. nih.gov
Data Tables
Table 1: Endothelin Receptor Antagonists
| Compound | Receptor Target(s) | Mechanism of Action (Brief) | Selectivity |
| BQ-123 | ETA | Selective ETA receptor antagonist | ETA selective |
| BQ-788 | ETB | Selective ETB receptor antagonist | ETB selective |
| Bosentan | ETA and ETB | Dual antagonist, blocks both ETA and ETB receptors | Non-selective (ETA/ETB) |
| Macitentan | ETA and ETB | Dual antagonist, blocks both ETA and ETB receptors with ETA selectivity | Dual, ETA-selective (50-fold) |
Table 2: Endothelin Converting Enzyme (ECE) Inhibitors
| Compound | Target(s) | Mechanism of Action (Brief) |
| Phosphoramidon | ECE, NEP | Inhibits the conversion of big endothelin to active endothelin peptides; also inhibits NEP. |
| SLV306 | ECE, NEP | Dual inhibitor of Endothelin Converting Enzyme and Neutral Endopeptidase. |
Table 3: Endothelin Receptor Agonists
| Compound | Receptor Target | Mechanism of Action (Brief) | Primary Use/Application (Research) |
| IRL1620 | ETB | Selective ETB receptor agonist; activates ETB on endothelial cells, leading to nitric oxide (NO) release and vasodilation. | Stroke, tumor blood flow modulation |
Advanced Research Methodologies and Future Directions for Endothelin 2 Human Research
In Vitro Experimental Models for Endothelin 2 Studies
In vitro models provide a controlled environment to investigate the molecular and cellular mechanisms of EDN2 action. Human cell culture systems have been instrumental in dissecting its effects on specific cell types, while functional assays allow for the quantitative analysis of its biological activities.
A variety of human cell lines have been utilized to explore the diverse functions of EDN2. These systems have been pivotal in understanding its role in cancer biology, reproductive physiology, and cellular responses to stress.
Breast Tumor Cell Lines: Cell lines such as MCF-7, SKBR3, BT20, BT474, and MDAMB468 have been central to investigating the role of EDN2 in breast cancer. aacrjournals.org Studies have shown that these cell lines express messenger RNA (mRNA) for EDN1, EDN2, and the endothelin B receptor (ET-RB), with four out of five also expressing the endothelin A receptor (ET-RA). nih.gov Research using these cells has revealed that hypoxia, a common feature of the tumor microenvironment, increases the expression of EDN2, which in turn acts as an autocrine survival factor, protecting tumor cells from hypoxia-associated apoptosis. nih.govwikipedia.orgaacrjournals.orgnih.gov This protective effect is often mediated through the ET-RB receptor. nih.govaacrjournals.org Furthermore, co-culturing breast tumor cells with macrophages enhances their invasive potential, an effect that is further amplified by the addition of EDN2. nih.gov
Renal Adenocarcinoma Cells: The human renal adenocarcinoma cell line, ACHN, has been a key model for studying EDN2 synthesis. nih.govnih.govbioscientifica.comresearchgate.net These cells have been shown to specifically synthesize and secrete EDN2, but not the other isoforms, EDN1 or EDN3. nih.govbioscientifica.com This characteristic has allowed for the isolation and cloning of the cDNA for the human EDN2 precursor, providing fundamental insights into its genetic and molecular structure. nih.gov Additionally, these cells have been used to identify and characterize endothelin-2-converting enzymes, which are crucial for the production of the mature, active peptide. nih.govwikigenes.org
Granulosa Cells: Primary and immortalized human granulosa-lutein cells (GLCs) are essential for studying the role of EDN2 in ovulation. bioscientifica.com EDN2 is transiently synthesized in the granulosa cells of periovulatory follicles just before rupture. bioscientifica.comnih.gov In women with Polycystic Ovary Syndrome (PCOS), GLCs show reduced levels of EDN2, suggesting a role for this peptide in the ovulatory dysfunction associated with the condition. mdpi.com Studies on these cells are exploring the regulatory mechanisms of EDN2 expression, including the influence of microRNAs like miR-210. bioscientifica.com
Fibroblasts: Primary mouse lung fibroblasts have been used to investigate the differential roles of EDN1 and EDN2 in tissue fibrosis. nih.govnih.govresearchgate.net While EDN1 is known to promote fibroblast activation and migration, studies show that EDN2 can hamper these processes. nih.govnih.govresearchgate.netkobe-u.ac.jp Specifically, EDN2 has been found to inhibit the TGF-β–SMAD2/3 signaling pathway, a key driver of fibrosis. nih.govnih.govresearchgate.net Human lung fibroblasts have also been used to show that EDN1 induces the expression of α-smooth muscle actin, a marker of myofibroblast differentiation, an effect that can be modulated by other signaling molecules. ersnet.orgatsjournals.org
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) have been used to study the expression of endothelin-converting enzymes, including ECE-2, which are necessary for producing active endothelins. ahajournals.org In the context of retinal angiogenesis, studies have shown that EDN2 signaling in the neural retina can inhibit endothelial cell migration and invasion, thereby affecting vascular development. pnas.org This effect is mediated through the endothelin A receptor. pnas.org
Macrophages: The monocytic cell line THP-1 and primary macrophages are used to study the chemoattractant properties of EDN2. nih.govmedchemexpress.com EDN2 has been identified as a potent chemoattractant for macrophages and THP-1 cells, a response mediated via the ET-RB receptor. nih.govmedchemexpress.com This chemotactic activity is comparable to that of established chemokines and involves the MAPK pathway. nih.govnih.gov In the context of cancer, the expression of EDN2 by tumors can modulate macrophage behavior, leading to the accumulation of activated macrophages in hypoxic areas of the tumor. nih.gov
Table 1: Summary of Human Cell Culture Systems in Endothelin 2 Research
| Cell Type | Cell Line/Origin | Key Research Findings | References |
|---|---|---|---|
| Breast Tumor Cells | MCF-7, SKBR3, BT20, etc. | EDN2 acts as a hypoxia-induced autocrine survival factor and promotes invasion, especially in the presence of macrophages. | aacrjournals.orgnih.govnih.govwikipedia.orgaacrjournals.orgnih.gov |
| Renal Adenocarcinoma Cells | ACHN | Specifically synthesize and secrete EDN2, enabling the study of its production and the cloning of its gene. | nih.govnih.govbioscientifica.comresearchgate.netwikigenes.org |
| Granulosa Cells | Primary/Immortalized GLCs | EDN2 is crucial for ovulation; its expression is reduced in PCOS. | bioscientifica.comnih.govmdpi.com |
| Fibroblasts | Primary Mouse/Human Lung | EDN2 can inhibit fibroblast activation and migration, contrasting with the pro-fibrotic effects of EDN1. | nih.govnih.govresearchgate.netkobe-u.ac.jpersnet.orgatsjournals.org |
| Endothelial Cells | HUVECs, Retinal Endothelium | EDN2 signaling can inhibit angiogenesis by affecting endothelial cell migration. | ahajournals.orgpnas.org |
| Macrophages | THP-1, Primary Macrophages | EDN2 is a potent chemoattractant for macrophages, mediated by the ET-RB receptor. | nih.govnih.govmedchemexpress.com |
Functional assays are critical for quantifying the biological effects of EDN2 observed in cell culture systems. These assays provide measurable endpoints to assess cellular behaviors such as migration, invasion, and survival.
Chemotaxis: Microchemotaxis assays, such as those using Boyden chambers, have been employed to demonstrate that breast tumor cells migrate towards EDN1 and EDN2. aacrjournals.orgnih.gov This migration is mediated through both ET-RA and ET-RB receptors and involves a p42/p44 MAPK-mediated pathway. aacrjournals.orgnih.gov Similarly, EDN2 has been shown to be a potent chemoattractant for macrophages. nih.govnih.gov Interestingly, EDN2 can also enhance the chemotaxis of breast carcinoma cells towards other chemokines like CXCL12 and CCL21. nih.gov
Invasion: Matrigel invasion assays are used to assess the ability of cells to move through an extracellular matrix-like substance. Such assays have revealed that both EDN1 and EDN2 increase the invasion of breast tumor cells. aacrjournals.orgnih.gov This invasive capacity is markedly increased when tumor cells are co-cultured with macrophages and stimulated with endothelins. nih.govnih.gov
Zymography: This technique is used to detect the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell invasion. Zymography has shown that stimulation of macrophage and tumor cell co-cultures with endothelins leads to increased production of MMP-2 and MMP-9 by macrophages, contributing to the enhanced tumor cell invasion. nih.govnih.gov
Apoptosis Assays: To study the role of EDN2 in cell survival, apoptosis assays are utilized. For instance, in lung epithelial cell lines, knockdown of EDN2 resulted in increased apoptosis induced by oxidative stress, as indicated by a higher ratio of cleaved-caspase-3 to caspase-3. nih.govresearchgate.netkobe-u.ac.jp Conversely, in breast tumor cells, the ET-RB antagonist BQ-788 was found to increase hypoxia-associated apoptosis, an effect that could be reversed by the addition of exogenous EDN2 peptide, highlighting its pro-survival role in this context. aacrjournals.orgnih.gov
Table 2: Functional Assays Used in Endothelin 2 Research
| Assay Type | Purpose | Key Findings with Endothelin 2 | References |
|---|---|---|---|
| Chemotaxis | Measures directed cell migration | EDN2 induces chemotaxis of breast tumor cells and macrophages. | aacrjournals.orgnih.govnih.govnih.gov |
| Invasion | Assesses cell movement through a matrix | EDN2 increases the invasive capacity of breast tumor cells, particularly in co-culture with macrophages. | aacrjournals.orgnih.govnih.gov |
| Zymography | Detects MMP activity | EDN2 stimulation of macrophage/tumor cell co-cultures increases MMP-2 and MMP-9 production by macrophages. | nih.govnih.gov |
| Apoptosis | Quantifies programmed cell death | EDN2 protects lung epithelial cells and breast tumor cells from apoptosis. | aacrjournals.orgnih.govnih.govresearchgate.netkobe-u.ac.jp |
In Vivo Animal Models for Investigating Endothelin 2 Function
Animal models are indispensable for studying the systemic and long-term effects of EDN2 in a complex physiological environment. Gene knockout and transgenic models have provided invaluable information about the unique and non-redundant functions of EDN2.
Global and conditional knockout of the Edn2 gene in mice has revealed its critical roles in development and reproduction, distinguishing its functions from those of EDN1 and EDN3.
Global Knockout: Mice with a global deletion of the Edn2 gene exhibit a severe phenotype, including growth retardation, hypoglycemia, ketonemia, and hypothermia, leading to juvenile lethality. nih.govwikipedia.org These mice also show significant developmental abnormalities in the lungs. nih.govnih.gov In terms of reproduction, post-pubertal female knockout mice have follicles at all developmental stages but lack corpora lutea, indicating impaired ovulation. researchgate.netplos.org When stimulated with gonadotropins to induce superovulation, these mice show significantly reduced ovulation and corpus luteum formation compared to wild-type controls. plos.org
Conditional Knockout: To overcome the lethality of the global knockout and to study tissue-specific functions, conditional knockout models have been developed. For example, selective ablation of Edn2 in granulosa cells using an Esr2-Cre driver resulted in mice that ovulated 75% fewer oocytes and had smaller litters, confirming the fundamental role of granulosa cell-derived EDN2 in follicle rupture. nih.govuky.edu Similarly, deleting Edn2 in lung epithelial cells using an SHH-Cre driver resulted in the exacerbation of bleomycin-induced pulmonary fibrosis, demonstrating a protective role for epithelial-derived EDN2 in the lungs. nih.gov
Table 3: Phenotypes of Endothelin 2 (EDN2) Gene Knockout Mouse Models
| Model Type | Key Phenotypes | Research Implications | References |
|---|---|---|---|
| Global Knockout | Growth retardation, juvenile lethality, lung abnormalities, impaired ovulation and corpus luteum formation. | Demonstrates the essential and non-redundant roles of EDN2 in development and reproduction. | nih.govwikipedia.orgnih.govnih.govresearchgate.netplos.orgjax.org |
| Granulosa Cell-Specific Knockout | Reduced ovulation rate and smaller litter size. | Confirms that EDN2 produced by granulosa cells is critical for normal ovulation. | nih.govuky.edu |
| Lung Epithelial Cell-Specific Knockout | Exacerbated bleomycin-induced pulmonary fibrosis. | Reveals a protective, anti-fibrotic role for EDN2 in the lung epithelium. | nih.gov |
Transgenic models that overexpress the human EDN2 gene have been developed, primarily in rats, to study the consequences of chronic EDN2 elevation.
TGR(hET-2) Rats: Transgenic rats expressing the human EDN2 gene under the control of its own promoter have been established. nih.govahajournals.org Despite overexpression of EDN2 in various tissues and in plasma, these rats remain normotensive, suggesting the activation of compensatory vasodilator systems. wikipedia.orgnih.gov However, these animals do exhibit significant renal pathology. The transgene is highly expressed within the glomeruli, leading to the development of glomerulosclerosis and increased protein excretion, independent of blood pressure changes. ahajournals.orgoup.com This model provides strong evidence for a direct, profibrotic role of EDN2 in the kidney. oup.com When diabetes was induced in these transgenic rats, they developed more severe diabetic cardiomyopathy, characterized by greater myocardial interstitial fibrosis and vessel hypertrophy, compared to diabetic wild-type rats, further supporting a detrimental role for EDN2 in cardiac pathology independent of blood pressure. nih.govfu-berlin.de
The bleomycin-induced pulmonary fibrosis model in mice is a widely used system to study the pathogenesis of lung fibrosis and to test potential therapies. Modulating EDN2 in this model has yielded surprising results that challenge previous assumptions about the endothelin system.
Bleomycin-Induced Pulmonary Fibrosis: In this model, intratracheal administration of bleomycin (B88199) induces lung injury and subsequent fibrosis. kobe-u.ac.jp While EDN1 is known to promote pulmonary fibrosis, and endothelin receptor antagonists have shown some efficacy in animal models, clinical trials in humans have been disappointing. nih.govnih.gov Recent studies using mice with a conditional deletion of Edn2 in lung epithelial cells have shown that these mice experience more severe fibrosis after bleomycin treatment. nih.govnih.govresearchgate.netkobe-u.ac.jp This suggests that, in contrast to EDN1, EDN2 expressed by epithelial cells has a protective effect against the development of pulmonary fibrosis. nih.govnih.govresearchgate.net In vitro follow-up studies indicated that EDN2 protects epithelial cells from apoptosis and inhibits the activation of lung fibroblasts. nih.govnih.govresearchgate.net These findings highlight the divergent roles of EDN1 and EDN2 in the pathophysiology of pulmonary fibrosis and suggest that therapeutic strategies targeting the endothelin system may need to be more specific. nih.gov
Molecular and Cellular Biology Techniques
The investigation of Endothelin 2 (ET-2) relies on a variety of sophisticated molecular and cellular biology techniques to elucidate its expression, localization, and regulation. These methods are crucial for understanding its physiological and pathophysiological roles.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) Real-time PCR (rt-PCR or qPCR) is a fundamental tool for quantifying ET-2 messenger RNA (mRNA) levels. This technique has been instrumental in demonstrating the differential expression of ET-2 in various tissues and conditions. For instance, studies have used rt-PCR to show that ET-2 is over-expressed in clear cell renal cell carcinoma (ccRCC) tumor tissue compared to patient-matched normal kidney tissue. nih.gov In a mouse model of retinal neovascularization, RT-PCR revealed that Edn2 was the most significantly upregulated gene, with its expression remaining high over a long period, unlike other endothelin isoforms. arvojournals.org This method has also been used to confirm the absence of Et2 mRNA in the tissues of knockout mice, validating the genetic model. jci.org Furthermore, RT-PCR has been employed to map the expression profile of ET-2 along the mouse gastrointestinal tract, revealing the highest expression in the colon. bioscientifica.com
Northern Blotting Northern blotting provides a classic method for detecting and analyzing specific RNA molecules. It has been used to study ET-2 mRNA expression, particularly in contexts where isoform specificity is critical. For example, Northern blot analysis showed that ET-2 mRNA, but not ET-1 or ET-3 mRNA, is robustly and transiently induced in the ovaries during the ovulatory process. oup.com This technique was also crucial in demonstrating that hypoxia significantly up-regulates the expression of ET-2 mRNA in breast tumor cell lines. aacrjournals.org In some studies, the sensitivity of Northern blotting is compared to RT-PCR, noting that while ET-1 mRNA might be undetectable by Northern blot in certain cells, it can be picked up by the more sensitive RT-PCR method. aacrjournals.org The technique has also been used to detect endothelin mRNA in the human pituitary gland and to confirm the specificity of probes used for other hybridization techniques. nih.govresearchgate.net
Immunostaining Immunostaining techniques, including immunohistochemistry (IHC) and immunocytochemistry/immunofluorescence (ICC/IF), are vital for localizing the ET-2 peptide within tissues and cells. IHC has been used to show increased ET-2 protein expression in invasive ductal carcinoma compared to normal breast tissue, with stronger staining at the invasive margins and in lymph node metastases. aacrjournals.org In the mouse intestine, immunohistochemical analysis revealed ET-2-like immunoreactivity mainly in the epithelial cells of the mucosa. bioscientifica.com Similarly, this technique has localized ET-2 protein to the retinal pigment epithelial (RPE) layer in a mouse model of retinal disease and to endometrial glandular and luminal epithelium in the human uterus. arvojournals.orgnih.gov Immunofluorescence has been used to visualize the subcellular localization of ET-2, for example, showing its presence in the cytosol of the U-251 MG human cell line. novusbio.com
Chromatin Immunoprecipitation (ChIP) Analysis ChIP is a powerful technique used to investigate the interaction between proteins, such as transcription factors, and specific DNA regions in the context of the cell. springernature.com This method has been applied to understand the epigenetic regulation of the EDN2 gene. A notable study used ChIP analysis to reveal that the protein Sirtuin-1 (SIRT1) binds to the EDN2 promoter. nih.gov This binding leads to a decrease in the acetylation of histone H3, suggesting that SIRT1 inhibits EDN2 promoter activity by creating a repressive histone state. nih.gov While much of the epigenetic research in the endothelin system has focused on ET-1 and its receptors, ChIP and ChIP-seq (ChIP combined with sequencing) are key methodologies for uncovering the complex regulatory networks that control EDN2 gene expression. nih.govahajournals.org
| Technique | Primary Application for ET-2 Research | Key Findings from Cited Research | References |
|---|---|---|---|
| RT-PCR / qPCR | Quantification of ET-2 mRNA expression | - Over-expression in clear cell renal cell carcinoma.
| nih.govarvojournals.orgjci.orgbioscientifica.com |
| Northern Blotting | Detection and size analysis of ET-2 mRNA | - Hypoxia upregulates ET-2 mRNA in breast cancer cells.
| oup.comaacrjournals.orgnih.gov |
| Immunostaining (IHC/ICC) | Localization of ET-2 protein in tissues and cells | - Increased expression in invasive breast cancer.
| arvojournals.orgbioscientifica.comaacrjournals.orgnih.govnovusbio.com |
| Chromatin Immunoprecipitation (ChIP) | Analysis of protein-DNA interactions at the EDN2 gene promoter | - SIRT1 binds to the EDN2 promoter, leading to repressive histone modifications and inhibition of expression. | nih.govnih.gov |
Comparative Research Approaches with Other Endothelin Isoforms
Understanding the unique biology of ET-2 necessitates comparative studies with the other endothelin isoforms, Endothelin-1 (B181129) (ET-1) and Endothelin-3 (ET-3). Although structurally similar, emerging evidence highlights distinct expression patterns and physiological functions. nih.gov
ET-1, ET-2, and ET-3 are 21-amino acid peptides encoded by three separate genes. bjbms.org ET-2 differs from the predominant isoform, ET-1, by only two amino acids. nih.govnih.gov Both ET-1 and ET-2 bind with similarly high affinity to the two main endothelin receptor subtypes, ET-A (EDNRA) and ET-B (EDNRB). nih.govportlandpress.comabcam.com In contrast, ET-3 has a much lower affinity for the ET-A receptor, making it selective for the ET-B receptor at physiological concentrations. nih.govportlandpress.com This similarity in receptor binding between ET-1 and ET-2 has led to the long-held assumption that their functions would be largely redundant, causing ET-2 to be significantly under-researched. nih.govnih.govwikipedia.org
However, comparative analyses reveal critical differences, primarily at the level of gene expression and physiological impact. While ET-1 is widely expressed, notably by vascular endothelial cells, ET-2 expression is much more restricted and transient, with significant levels found in the intestine, kidney, uterus, and ovary under specific conditions. bjbms.orgbioscientifica.com For example, during ovulation, ET-2 is robustly induced in granulosa cells, whereas ET-1 and ET-3 are not detected in the ovary by Northern blotting. oup.combioscientifica.com Similarly, in the mouse gastrointestinal tract, ET-2 gene expression is significantly higher in the ileum and colon compared to ET-1. bioscientifica.com
The most compelling evidence for a unique, non-redundant role for ET-2 comes from gene knockout studies in mice. Global knockout of the Edn2 gene results in a distinct phenotype characterized by severe growth retardation, hypothermia, hypoglycemia, and early mortality. jci.orgnih.gov This phenotype is different from those observed in ET-1/ET-A or ET-3/ET-B pathway knockout mice, which exhibit defects in craniofacial/cardiac development and melanocyte/enteric neuron development, respectively. jci.org This suggests that despite pharmacological similarities to ET-1, ET-2 has discrete and essential biological functions. nih.gov
| Feature | Endothelin 1 (ET-1) | Endothelin 2 (ET-2) | Endothelin 3 (ET-3) | References |
|---|---|---|---|---|
| Primary Production Sites | Vascular endothelium, vascular smooth muscle cells | Kidney, intestine, placenta, uterus, ovary (transiently) | Brain, gastrointestinal tract | bjbms.orgbioscientifica.com |
| Receptor Affinity | High affinity for ET-A and ET-B | High affinity for ET-A and ET-B | High affinity for ET-B, low affinity for ET-A | nih.govportlandpress.comportlandpress.com |
| Knockout Mouse Phenotype | Craniofacial and cardiac developmental defects (lethal) | Severe growth retardation, hypothermia, juvenile lethality | Pigmentation defects (white spotting), aganglionic megacolon | jci.orgnih.gov |
| Key Distinguished Role | Major regulator of vascular tone and blood pressure | Essential for ovulation; roles in cancer and immunology emerging | Development of neural crest-derived melanocytes and enteric neurons | jci.orgnih.govnih.govbioscientifica.com |
Identification of Unexploited Potential and Key Research Gaps in Endothelin 2 Biology
Despite recent advances, the biology of ET-2 remains significantly less explored than that of ET-1, presenting both challenges and opportunities for future research. jci.orgnih.gov The distinct expression patterns and unique knockout phenotype of ET-2 strongly suggest it is not merely a functional analog of ET-1. nih.gov
Unexploited Potential:
Reproductive Medicine and Contraception: The essential and transient role of ET-2 in triggering follicle rupture makes it a highly specific potential target for developing novel non-hormonal contraceptives. bioscientifica.com Its function in oviductal contraction further suggests a role in fertility that could be therapeutically modulated. bioscientifica.comnih.gov
Oncology: ET-2 has been identified as a hypoxia-induced survival factor for breast tumor cells and a chemoattractant for macrophages, implying a role in the tumor microenvironment. aacrjournals.orgportlandpress.com Targeting the ET-2 pathway could represent a novel strategy in cancer therapy, distinct from broader endothelin receptor antagonism. nih.govportlandpress.com
Ophthalmology: The significant and sustained upregulation of ET-2 in a mouse model of VEGF-driven retinal neovascularization points to its potential as a contributing factor and a therapeutic target for eye diseases like diabetic retinopathy. arvojournals.org
Inflammatory and Immune Diseases: An emerging role for ET-2 in immunology suggests it could be a target for modulating inflammatory processes. nih.govnih.gov
Key Research Gaps:
Mechanism of Distinct Function: A major gap exists in understanding how ET-2 elicits its unique physiological effects when it binds to the same receptors as ET-1 with similar affinity. nih.gov Research is needed to explore whether this is due to highly localized and transient expression, differences in downstream signaling pathways, or interactions with other cellular factors.
Upstream Regulatory Pathways: While hypoxia and certain signaling molecules are known to induce ET-2, a comprehensive map of the transcription factors and epigenetic mechanisms that control its tissue-specific and transient expression is lacking. aacrjournals.orgnih.gov
Role in Pathophysiology: The involvement of ET-2 in many diseases is still unclear. For example, while genetic linkage studies in rodents suggest a role in blood pressure regulation, transgenic rats overexpressing human ET-2 are normotensive, indicating a complex relationship that requires further investigation. wikipedia.org Its role in obesity-related reproductive dysfunction is another emerging area that warrants deeper study. bioscientifica.comnih.gov
Pharmacological Specificity: There is a need to develop pharmacological tools that can distinguish between the actions of ET-1 and ET-2. nih.govnih.gov The potential for different processing of the ET-2 precursor peptide by enzymes like chymase might offer a route to develop drugs that can specifically target the ET-2 pathway. nih.govnih.gov
Full Physiological Spectrum: The full range of ET-2's normal physiological functions beyond ovulation is largely unknown. Its expression in the intestine and kidney suggests roles in local paracrine signaling in these organs that have yet to be fully characterized. jci.orgbioscientifica.combjbms.org
Closing these knowledge gaps is critical for a complete understanding of the endothelin system and could unlock new therapeutic avenues for a wide range of diseases. cdnsciencepub.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
